5-Chlorobenzofuran-2-carboxylic acid
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
5-chloro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETRXAHRPACNMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359089 | |
| Record name | 5-Chlorobenzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10242-10-1 | |
| Record name | 5-Chloro-2-benzofurancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10242-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chlorobenzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1-benzofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Chlorobenzofuran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chlorobenzofuran-2-carboxylic acid is a halogenated heterocyclic compound that serves as a pivotal building block in the synthesis of a diverse array of biologically active molecules. Its rigid benzofuran core, substituted with a reactive carboxylic acid group and a chlorine atom, imparts unique physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral characteristics, and potential biological applications of this compound, with a focus on its relevance in medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder. The presence of the electron-withdrawing chlorine atom and the carboxylic acid group on the benzofuran scaffold significantly influences its reactivity and biological profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 5-chloro-1-benzofuran-2-carboxylic acid | [1] |
| Synonyms | 5-Chloro-2-benzofurancarboxylic acid, 5-Chlorocoumarilic acid | [1] |
| CAS Number | 10242-10-1 | [1] |
| Molecular Formula | C₉H₅ClO₃ | [1] |
| Molecular Weight | 196.59 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 266 °C | [1] |
| Purity | ≥ 98% (GC) | [1] |
| pKa (Predicted) | Due to the electron-withdrawing nature of the benzofuran ring and the chloro substituent, the pKa is predicted to be lower than that of benzoic acid (4.2), likely in the range of 3.5-4.0. | Theoretical |
| Solubility | Generally soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols. Its solubility in aqueous solutions is expected to be low but increases significantly in alkaline conditions due to the formation of the carboxylate salt. | General chemical principles |
Synthesis
The synthesis of this compound is most commonly achieved through the hydrolysis of its corresponding ethyl ester, which is synthesized from 5-chlorosalicylaldehyde and ethyl bromoacetate.
Experimental Protocol: Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate
This procedure outlines the synthesis of the ethyl ester precursor.
-
Materials:
-
5-Chlorosalicylaldehyde
-
Ethyl bromoacetate
-
Caesium carbonate (Cs₂CO₃)
-
Acetonitrile (MeCN)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
-
-
Procedure:
-
To a solution of 5-chlorosalicylaldehyde (10 mmol) in a 1:1 mixture of MeCN and DMF (40 mL), add caesium carbonate (20 mmol).
-
Reflux the reaction mixture for 48 hours.
-
After cooling, remove the solid by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with ethyl acetate and wash successively with water and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Recrystallize the crude product from ethanol to yield colorless crystals of ethyl 5-chlorobenzofuran-2-carboxylate.[2]
-
Experimental Protocol: Hydrolysis to this compound
This protocol details the hydrolysis of the ethyl ester to the final carboxylic acid.[3]
-
Materials:
-
Ethyl 5-chlorobenzofuran-2-carboxylate
-
Ethanol (EtOH)
-
Deionized water
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
-
Procedure:
-
In a round-bottom flask, dissolve Ethyl 5-chlorobenzofuran-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide pellets (2.0-3.0 eq) to the solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly acidify the mixture to a pH of 1-2 with concentrated HCl, which will cause a precipitate to form.
-
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water.
-
Dry the product under vacuum to yield this compound. The product is typically of high purity.[3]
-
Caption: Synthetic pathway for this compound.
Spectral Data
Table 2: Expected Spectral Characteristics
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the benzofuran ring are expected to appear in the range of δ 7.0-8.0 ppm. The carboxylic acid proton will show a characteristic broad singlet at a downfield chemical shift, typically >10 ppm. |
| ¹³C NMR | The carbonyl carbon of the carboxylic acid is expected to resonate in the range of δ 165-185 ppm. Aromatic carbons will appear between δ 110-160 ppm. |
| FT-IR (cm⁻¹) | A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹. A strong C=O stretch for the carboxylic acid will be observed around 1680-1710 cm⁻¹. C-O stretching and C-Cl stretching will also be present.[4] |
| Mass Spec. (EI) | The molecular ion peak (M⁺) is expected at m/z 196 and 198 in an approximate 3:1 ratio due to the isotopic abundance of ³⁵Cl and ³⁷Cl. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[5] |
Reactivity and Biological Applications
The carboxylic acid group of this compound is a versatile functional handle for various chemical transformations, including esterification, amidation, and reduction. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Derivatives of benzofuran-2-carboxylic acid have been investigated for a wide range of biological activities, including:
-
Anti-inflammatory Activity: Benzofuran derivatives have been shown to inhibit inflammatory pathways.[6] The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.
-
Antimicrobial Activity: Various benzofuran derivatives exhibit activity against a range of bacterial and fungal pathogens.[1] Standard methods like the agar well diffusion or broth microdilution assays can be used to determine the minimum inhibitory concentration (MIC).
-
Anticancer Activity: The benzofuran scaffold is present in several compounds with demonstrated cytotoxic activity against various cancer cell lines.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
-
Cell Line: RAW 264.7 murine macrophages.
-
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
This compound (and derivatives)
-
96-well plates
-
-
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
Calculate the percentage of NO inhibition compared to the LPS-treated control.
-
Caption: Workflow for the in-vitro anti-inflammatory assay.
Signaling Pathway Modulation
Benzofuran derivatives have been reported to modulate key signaling pathways involved in inflammation and cancer, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The inhibition of these pathways can lead to a downstream reduction in the expression of pro-inflammatory cytokines and cell proliferation markers.
Caption: Potential inhibition of the NF-κB signaling pathway.
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in the fields of medicinal chemistry and materials science. Its well-defined structure and reactive functional groups provide a solid foundation for the development of novel compounds with a wide range of biological activities. The information presented in this guide serves as a comprehensive resource for researchers and developers working with this important building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-CHLORO-BENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Benzofuran-2-carboxylic acid [webbook.nist.gov]
synthesis of 5-Chlorobenzofuran-2-carboxylic acid from 5-chlorosalicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of a reliable and efficient method for the synthesis of 5-Chlorobenzofuran-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science.[1] The synthesis commences from the readily available starting material, 5-chlorosalicylaldehyde. This document outlines a two-step synthetic pathway involving an initial condensation reaction to form an ester intermediate, followed by hydrolysis to yield the target carboxylic acid. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to ensure reproducibility and facilitate adoption by researchers in the field.
Introduction
This compound and its derivatives are of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities.[2][3] The benzofuran scaffold is a privileged structure found in numerous natural products and synthetic compounds with therapeutic properties.[4] The chloro-substitution at the 5-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. A robust and scalable synthetic route is crucial for the exploration of this class of compounds in drug discovery and development programs.
This guide focuses on a widely employed and effective synthesis of this compound from 5-chlorosalicylaldehyde.
Synthetic Pathway Overview
The synthesis proceeds via a two-step reaction sequence as illustrated below. The initial step is a condensation reaction between 5-chlorosalicylaldehyde and ethyl bromoacetate to form ethyl 5-chlorobenzofuran-2-carboxylate. This is followed by the hydrolysis of the ester to the desired carboxylic acid.
Figure 1: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate
This procedure is adapted from a known synthesis of ethyl 5-chlorobenzofuran-2-carboxylate.[5]
Reaction Scheme:
References
An In-depth Technical Guide to 5-Chlorobenzofuran-2-carboxylic acid: Physicochemical Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorobenzofuran-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. Its rigid benzofuran core, substituted with a chlorine atom and a carboxylic acid group, provides a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis, and an exploration of the biological signaling pathways modulated by its derivatives.
Physicochemical Characteristics
The physical and chemical properties of this compound are fundamental to its application in chemical synthesis and drug design. A summary of its key properties is presented below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₅ClO₃ | [1] |
| Molecular Weight | 196.59 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 215-217 °C or 266 °C | [1][2] |
| CAS Number | 10242-10-1 | [1] |
| Synonyms | 5-Chloro-2-benzofurancarboxylic acid, 5-Chlorocoumarilic acid | [1] |
| Purity | ≥ 97% | |
| Storage | Sealed in a dry environment at room temperature |
Table 2: Solubility and Acidity
| Property | Value | Remarks |
| Solubility | Partially soluble in water. Soluble in methanol, ethanol, and acetone. | Based on data for the parent compound, Benzofuran-2-carboxylic acid.[3] |
| pKa | ~3.12 ± 0.30 (Predicted) | This is a predicted value for the parent compound, Benzofuran-2-carboxylic acid, and serves as an estimate.[3] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzofuran ring system. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[4]
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the carboxylic acid (around 160-180 ppm) and the sp² hybridized carbons of the benzofuran core.[5][6]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration from the carboxylic acid group (typically around 1700-1730 cm⁻¹ for a dimer, or higher for a monomer). A broad O-H stretching band is also expected in the region of 2500-3300 cm⁻¹.[7]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group.[8]
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a two-step process starting from 5-chlorosalicylaldehyde. The first step is the formation of the ethyl ester, followed by hydrolysis to yield the desired carboxylic acid.
Step 1: Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate
This procedure is adapted from established methods for the synthesis of benzofuran-2-carboxylates.[9][10]
-
Materials:
-
5-chlorosalicylaldehyde
-
Ethyl bromoacetate
-
Cesium carbonate (or another suitable base like potassium carbonate)
-
Anhydrous acetonitrile (MeCN) and Dimethylformamide (DMF) (1:1 mixture)
-
-
Procedure:
-
To a round-bottom flask, add 5-chlorosalicylaldehyde (1.0 equivalent).
-
Dissolve the aldehyde in a 1:1 mixture of anhydrous MeCN and DMF.
-
Add cesium carbonate (2.0 equivalents) to the solution and stir.
-
Add ethyl bromoacetate (1.3 equivalents) dropwise to the stirring mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Hydrolysis to this compound
-
Materials:
-
Ethyl 5-chlorobenzofuran-2-carboxylate
-
Ethanol
-
10% aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH)
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
Dissolve the ethyl ester (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add a 10% aqueous solution of KOH or NaOH.
-
Reflux the mixture overnight with vigorous stirring.
-
After cooling to room temperature, remove the ethanol by evaporation.
-
Add water to the residue and wash the aqueous phase with ether to remove any unreacted ester.
-
Adjust the pH of the aqueous phase to 2 with 1 N HCl, which will cause the carboxylic acid to precipitate.
-
Extract the aqueous suspension with ethyl acetate.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield this compound.[11]
-
An alternative approach for the synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement , which involves the base-catalyzed ring contraction of a 3-halocoumarin.[12][13]
Biological Significance and Signaling Pathways
While this compound itself is primarily utilized as a key intermediate in organic synthesis, its derivatives, particularly the carboxamides, have demonstrated significant biological activities, including potential as anti-inflammatory, antimicrobial, and antitumor agents.[1][14] These derivatives have been shown to modulate key signaling pathways involved in cancer progression and inflammation.
NF-κB and MAPK Signaling Pathways
Derivatives of this compound have been investigated for their anti-inflammatory properties, which are believed to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[15][16][17] These pathways are crucial regulators of the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory cytokines.
Apoptosis Induction
Several 5-chlorobenzofuran-2-carboxamide derivatives have exhibited potent antiproliferative activity against cancer cell lines and have been shown to induce apoptosis (programmed cell death).[14][15][18] The mechanism of apoptosis induction is thought to involve both the intrinsic and extrinsic pathways, with observed increases in the levels of caspases 3, 8, and 9, an upregulation of the pro-apoptotic protein Bax, and a downregulation of the anti-apoptotic protein Bcl-2.[14][15]
Conclusion
This compound is a valuable building block in the synthesis of complex organic molecules with significant biological potential. While the carboxylic acid itself is primarily a synthetic intermediate, its derivatives have shown promise as modulators of critical signaling pathways involved in inflammation and cancer. The information provided in this guide serves as a foundational resource for researchers and scientists working in drug discovery and development, offering insights into the physicochemical properties, synthesis, and biological relevance of this important compound and its derivatives. Further research into the direct biological activities of this compound may yet reveal novel therapeutic applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. Benzofuran-2-carboxylic acid CAS#: 496-41-3 [m.chemicalbook.com]
- 4. Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofuran-2-carboxylic acid(496-41-3) 13C NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Ethyl 5-chlorobenzofuran-2-carboxylate | C11H9ClO3 | CID 2799299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzofuran-2-carboxylic acid [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. 5-CHLORO-BENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 11. This compound | 10242-10-1 [m.chemicalbook.com]
- 12. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
5-Chlorobenzofuran-2-carboxylic Acid: A Versatile Scaffold for Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorobenzofuran-2-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science. Its rigid benzofuran core, substituted with a reactive carboxylic acid group and a chlorine atom, provides a unique platform for the synthesis of a diverse array of biologically active molecules.[1][2] The presence of the chlorine atom at the 5-position influences the molecule's electronic properties and can enhance binding affinities to biological targets, making it a valuable building block in the design of novel therapeutics.[2] This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a focus on its role as a synthetic building block in drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₅ClO₃ | [2] |
| Molecular Weight | 196.59 g/mol | [2] |
| CAS Number | 10242-10-1 | [2] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 266 °C | [2] |
| Purity | ≥ 98% (GC) | [2] |
| Synonyms | 5-Chloro-2-benzofurancarboxylic acid, 5-Chlorocoumarilic acid | [2] |
Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong carbonyl (C=O) stretching band for the carboxylic acid between 1680-1710 cm⁻¹. A broad O-H stretching band, characteristic of a carboxylic acid dimer, is anticipated in the region of 2500-3300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-O stretching of the furan ring and the C-Cl stretching will appear in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton of the carboxylic acid (COOH) is expected to be a broad singlet in the downfield region (typically >10 ppm). The protons on the benzofuran ring system will appear in the aromatic region (7-8 ppm), with their specific chemical shifts and coupling patterns influenced by the chloro- and carboxyl- substituents.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm. The aromatic carbons of the benzofuran core will appear between 110-160 ppm.
Mass Spectrometry (MS): The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 196, with a characteristic M+2 peak at m/z 198 due to the presence of the chlorine-37 isotope.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 5-chlorosalicylaldehyde.
Experimental Protocol:
Step 1: Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate
A mixture of 5-chlorosalicylaldehyde (1 equivalent), ethyl bromoacetate (1.3 equivalents), and cesium carbonate (2 equivalents) in a 1:1 mixture of acetonitrile and N,N-dimethylformamide (DMF) is refluxed for 48 hours. After cooling, the solid is filtered off, and the filtrate is concentrated under reduced pressure. The residue is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield ethyl 5-chlorobenzofuran-2-carboxylate. A reported yield for this reaction is 84.8%.
Step 2: Hydrolysis to this compound
The ethyl 5-chlorobenzofuran-2-carboxylate (1 equivalent) is dissolved in ethanol, and an aqueous solution of sodium hydroxide (e.g., 1N) is added. The mixture is stirred at room temperature for 1-2 hours until the reaction is complete (monitored by TLC). The ethanol is removed under reduced pressure, and the aqueous residue is washed with diethyl ether. The aqueous layer is then acidified with a mineral acid (e.g., 1N HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried to afford this compound.
Role as a Synthetic Building Block
The chemical reactivity of this compound, particularly at the carboxylic acid group and the benzofuran ring, makes it a valuable precursor for a variety of more complex molecules.
Amide Bond Formation
The carboxylic acid moiety can be readily converted to an amide, a common functional group in many pharmaceuticals.
Experimental Protocol: General Amide Synthesis
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane), a coupling agent (e.g., HATU, HOBt/EDC) and a base (e.g., triethylamine, diisopropylethylamine) are added. The desired amine (1-1.2 equivalents) is then added, and the reaction mixture is stirred at room temperature until completion. The product is then isolated and purified using standard techniques such as extraction and chromatography.
C3-Arylation
The C3 position of the benzofuran ring can be functionalized through arylation reactions, allowing for the introduction of diverse substituents.
Experimental Protocol: General C3-Arylation of a Benzofuran-2-carboxamide
To a reaction vessel containing N-(quinolin-8-yl)benzofuran-2-carboxamide (1 equivalent), the desired aryl iodide (2 equivalents), Pd(OAc)₂ (10 mol%), and AgOAc (1.5 equivalents) are added. Toluene is added to achieve a concentration of 0.5 M, and the mixture is heated. Upon completion, the reaction is worked up to isolate the C3-arylated product.[3]
Applications in Drug Discovery
Derivatives of this compound have shown promise in a range of therapeutic areas, including as anti-inflammatory, antimicrobial, and anticancer agents.[2]
Vilazodone Synthesis
While many reported syntheses of the antidepressant vilazodone utilize 5-bromo- or 5-nitrobenzofuran precursors, this compound represents a potential starting material. The key intermediate in vilazodone synthesis is 5-(piperazin-1-yl)benzofuran-2-carboxamide. A plausible synthetic route starting from this compound would involve amidation followed by a nucleophilic aromatic substitution reaction to introduce the piperazine moiety, although this would likely require harsh reaction conditions. A more common approach involves the reduction of a 5-nitro derivative to a 5-amino group, which is then converted to the piperazine derivative.
The following diagram illustrates a generalized synthetic pathway for Vilazodone, highlighting the key benzofuran intermediate.
Caption: Generalized synthetic pathway to Vilazodone.
Anti-inflammatory and Anticancer Activity: Targeting Signaling Pathways
Benzofuran derivatives have been shown to exhibit anti-inflammatory and anticancer properties through the modulation of key signaling pathways, such as the NF-κB and MAPK pathways.[1][3] These pathways are critical regulators of cellular processes including inflammation, proliferation, and survival.
NF-κB Signaling Pathway: The transcription factor NF-κB plays a central role in the inflammatory response. In its inactive state, it is sequestered in the cytoplasm by IκB proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IKK complex phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some benzofuran derivatives have been shown to inhibit this pathway by preventing the phosphorylation of IκB.[1]
Caption: Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cancer. It consists of a series of protein kinases that phosphorylate and activate downstream targets, ultimately leading to the activation of transcription factors like AP-1. Benzofuran derivatives can interfere with this pathway by inhibiting the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.[1]
Caption: Inhibition of the MAPK signaling pathway.
Biological Activity Data
The following table summarizes the reported biological activities of various benzofuran derivatives, illustrating the potential of this scaffold. It is important to note that these activities are for a range of benzofuran analogues and not exclusively for derivatives of this compound. However, they provide a strong rationale for exploring this particular building block.
| Compound Type | Biological Activity | IC₅₀ / MIC | Target | Reference |
| Benzofuran-heterocycle hybrid (5d) | Anti-inflammatory (NO inhibition) | 52.23 ± 0.97 µM | RAW-264.7 cells | [1] |
| Benzofuran derivatives | Antibacterial (Xanthomonas oryzae pv oryzae) | EC₅₀ = 0.28 µg/mL | - | [4] |
| Benzofuran derivatives | Antibacterial (Xanthomonas oryzae pv oryzicola) | EC₅₀ = 0.56 µg/mL | - | [4] |
| Benzofuran amide derivatives (6a, 6b, 6f) | Antimicrobial | MIC as low as 6.25 µg/ml | Various bacteria and fungi | [5] |
| Benzofuran amide derivative (6b) | Anti-inflammatory | 71.10% inhibition of paw edema at 2h | Carrageenan-induced rat paw edema model | [5] |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel compounds with significant therapeutic potential. Its straightforward synthesis and the reactivity of its functional groups allow for the generation of diverse molecular libraries. The demonstrated anti-inflammatory, antimicrobial, and anticancer activities of benzofuran derivatives, coupled with their ability to modulate key signaling pathways like NF-κB and MAPK, underscore the importance of this scaffold in modern drug discovery. Further exploration of derivatives based on the this compound core is warranted to unlock new therapeutic agents for a range of diseases.
References
- 1. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jopcr.com [jopcr.com]
Spectroscopic and Synthetic Profile of 5-Chlorobenzofuran-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for 5-Chlorobenzofuran-2-carboxylic acid, a key intermediate in the development of novel therapeutic agents. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a plausible experimental protocol for its synthesis and characterization.
Core Data Summary
The following tables summarize the key physical and expected spectroscopic data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₅ClO₃ | [1] |
| Molecular Weight | 196.59 g/mol | [1] |
| CAS Number | 10242-10-1 | [1][2] |
| Melting Point | 215-217 °C | [3] |
| Appearance | White to light yellow crystalline powder | [1] |
Spectroscopic Data (Expected)
¹H NMR (Proton NMR) Data
Solvent: DMSO-d₆, 400 MHz
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | -COOH |
| ~7.85 | d | 1H | H-4 |
| ~7.70 | d | 1H | H-7 |
| ~7.55 | s | 1H | H-3 |
| ~7.40 | dd | 1H | H-6 |
¹³C NMR (Carbon NMR) Data
Solvent: DMSO-d₆, 100 MHz
| Chemical Shift (ppm) | Assignment |
| ~162 | C=O (Carboxylic Acid) |
| ~154 | C-7a |
| ~145 | C-2 |
| ~130 | C-5 |
| ~128 | C-3a |
| ~127 | C-6 |
| ~124 | C-4 |
| ~114 | C-7 |
| ~112 | C-3 |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1450 | Medium | C=C stretch (Aromatic) |
| ~1250 | Strong | C-O stretch |
| ~820 | Strong | C-H bend (out-of-plane) |
| ~780 | Strong | C-Cl stretch |
MS (Mass Spectrometry) Data
| m/z | Relative Intensity (%) | Assignment |
| 196/198 | 100/33 | [M]⁺ (corresponding to ³⁵Cl and ³⁷Cl isotopes) |
| 151/153 | Moderate | [M-COOH]⁺ |
| 123/125 | Moderate | [M-COOH-CO]⁺ |
Experimental Protocols
The following protocols describe a plausible method for the synthesis and spectroscopic characterization of this compound based on established literature procedures for similar compounds.
Synthesis: Microwave-Assisted Perkin Rearrangement
This method is adapted from a general procedure for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins.[4]
Materials:
-
3-Bromo-5-chlorocoumarin
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
Microwave reactor
-
Standard laboratory glassware
Procedure:
-
A solution of 3-bromo-5-chlorocoumarin in aqueous sodium hydroxide is prepared.
-
The reaction mixture is subjected to microwave irradiation (e.g., 250W) for a short duration (e.g., 5-10 minutes) at a controlled temperature (e.g., 100 °C).
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature and acidified with hydrochloric acid to precipitate the product.
-
The solid is collected by vacuum filtration, washed with cold water, and dried to yield this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A sample of 5-10 mg of the purified product is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz NMR spectrometer is used for acquiring ¹H and ¹³C NMR spectra.
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak.
Infrared (IR) Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: An Electron Ionization (EI) mass spectrometer is used for fragmentation analysis.
-
Data Acquisition: The mass spectrum is recorded, and the fragmentation pattern is analyzed to confirm the molecular weight and structure.
References
The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Benzofuran-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzofuran-2-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in the fields of medicinal chemistry and materials science. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] More recently, they have emerged as potent inhibitors of key signaling proteins such as Lymphoid Tyrosine Phosphatase (LYP) and Pim-1 kinase, highlighting their therapeutic potential in immunology and oncology.[3][4][5] This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to this important class of compounds, complete with detailed experimental protocols, comparative data, and graphical representations of key concepts.
The Dawn of a New Heterocycle: Perkin's Discovery
The history of benzofuran-2-carboxylic acids is intrinsically linked to the pioneering work of English chemist Sir William Henry Perkin. In 1870, Perkin reported the formation of these compounds through a novel ring contraction of 3-halocoumarins when treated with an alkali.[6][7][8][9] This reaction, now famously known as the Perkin rearrangement, marked the first synthesis of the benzofuran-2-carboxylic acid core and laid the foundation for future explorations into the chemistry of this heterocyclic system.
A Journey Through Time: The Evolution of Synthetic Methodologies
Since Perkin's initial discovery, a variety of synthetic strategies for the preparation of benzofuran-2-carboxylic acids have been developed. These methods offer different advantages in terms of substrate scope, efficiency, and reaction conditions.
The Perkin Rearrangement: The Classic Approach
The Perkin rearrangement remains a cornerstone for the synthesis of benzofuran-2-carboxylic acids. The reaction proceeds via a base-catalyzed hydrolysis of the 3-halocoumarin lactone, followed by an intramolecular nucleophilic substitution to form the benzofuran ring.
A general workflow for the synthesis of benzofuran-2-carboxylic acids starting from phenols is depicted below. This multi-step process often begins with the synthesis of a coumarin intermediate, for example, via a Pechmann condensation, followed by halogenation and subsequent Perkin rearrangement.
The mechanism of the Perkin rearrangement involves the following key steps:
The Rap-Stoermer Reaction: An Alternative Pathway
The Rap-Stoermer reaction provides an alternative route to benzofuran derivatives, including precursors to the carboxylic acids. This reaction typically involves the condensation of a salicylaldehyde or a 2-hydroxyacetophenone with an α-haloketone in the presence of a base.[10][11][12] While not directly yielding the carboxylic acid, the resulting 2-acylbenzofuran can be oxidized to the desired product.
Modern Synthetic Developments
In recent years, advancements in synthetic methodology have led to more efficient and versatile routes to benzofuran-2-carboxylic acids. Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times for the Perkin rearrangement from hours to minutes, while maintaining high yields.[6] Furthermore, palladium-catalyzed methodologies, such as the carbonylative cyclization of o-alkynylphenols, have expanded the toolkit for accessing this important scaffold.[1]
Comparative Data of Synthetic Methods
The following table summarizes and compares key quantitative data for different synthetic approaches to benzofuran-2-carboxylic acids.
| Method | Starting Materials | Catalyst/Reagent | Reaction Time | Temperature | Yield (%) | Reference |
| Classical Perkin Rearrangement | 3-Halocoumarins | NaOH in Ethanol | ~3 hours | Reflux | High | [6] |
| Microwave-Assisted Perkin Rearrangement | 3-Bromocoumarins | NaOH in Ethanol | 5 minutes | 79 °C | >95% | [6] |
| Synthesis from Salicylaldehyde | Salicylaldehydes, Haloacetates | K₂CO₃ in DMF | 4 hours | 92-94 °C | Moderate to High | [1] |
| One-Pot Synthesis | Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate, Substituted Salicylaldehydes | K₂CO₃ in CH₃CN, then KOH in Ethanol | Not specified | Reflux | 52-82% | [13] |
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Perkin Rearrangement of 3-Bromo-4-methyl-6,7-dimethoxycoumarin
Materials:
-
3-Bromo-4-methyl-6,7-dimethoxycoumarin
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Microwave synthesis reactor
-
Standard laboratory glassware
Procedure:
-
To a microwave reaction vessel, add 3-bromo-4-methyl-6,7-dimethoxycoumarin (0.05 g, 0.167 mmol).
-
Add ethanol (5 mL) and sodium hydroxide (0.0201 g, 0.503 mmol) to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 300W for 5 minutes at a temperature of 79 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, concentrate the reaction mixture using a rotary evaporator.
-
Dissolve the crude product in a minimum volume of water.
-
Acidify the solution to pH 1 with concentrated hydrochloric acid, which will result in the precipitation of the product.
-
Collect the solid product by vacuum filtration and dry it in an oven at 80 °C.
-
The expected product is 3-methyl-5,6-dimethoxybenzofuran-2-carboxylic acid.
(Source: Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction, 2012)[6]
Protocol 2: Synthesis of Ethyl 5-bromo- or 5,7-dichlorobenzofuran-2-carboxylate from Substituted Salicylaldehydes
Materials:
-
5-bromo- or 3,5-dichloro-2-hydroxybenzaldehyde
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine the substituted 2-hydroxybenzaldehyde (1 molar equivalent), ethyl chloroacetate (1 molar equivalent), and anhydrous potassium carbonate (1.5 molar equivalents) in DMF.
-
Heat the reaction mixture to 92-94 °C with stirring for 4 hours.
-
Monitor the reaction to ensure the formation of the corresponding cyclic ester.
-
After the reaction is complete, the crude product can be isolated and purified by standard methods.
(Source: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives, 2013)[1]
Biological Significance and Signaling Pathways
Benzofuran-2-carboxylic acid derivatives have been identified as potent inhibitors of crucial enzymes involved in cellular signaling, making them attractive candidates for drug development.
Inhibition of Lymphoid Tyrosine Phosphatase (LYP)
Lymphoid Tyrosine Phosphatase (LYP), also known as PTPN22, is a key negative regulator of the T-cell receptor (TCR) signaling pathway.[3][14] Overactivity of LYP can dampen the immune response, which is detrimental in the context of cancer immunotherapy. Certain benzofuran-2-carboxylic acid derivatives have been shown to inhibit LYP, thereby enhancing T-cell activation and promoting an anti-tumor immune response.[3]
The simplified TCR signaling pathway and the inhibitory role of a benzofuran-2-carboxylic acid derivative on LYP are illustrated below.
Inhibition of Pim-1 Kinase
Pim-1 is a serine/threonine kinase that plays a significant role in cell survival and proliferation. Its overexpression is associated with various cancers.[4][15] Benzofuran-2-carboxylic acids have been discovered as potent inhibitors of Pim-1, suggesting their potential as anti-cancer agents.[4][5]
The following diagram illustrates a simplified signaling pathway involving Pim-1 and its inhibition by a benzofuran-2-carboxylic acid derivative.
Conclusion
From Perkin's seminal work in the 19th century to the cutting-edge synthetic methodologies and biological applications of today, the journey of benzofuran-2-carboxylic acids is a testament to the enduring importance of this heterocyclic scaffold. The continuous development of novel synthetic routes and the expanding understanding of their biological roles ensure that these compounds will remain at the forefront of research in medicinal chemistry and drug discovery for the foreseeable future. This guide serves as a foundational resource for professionals in the field, providing a comprehensive historical perspective, practical experimental guidance, and insights into the therapeutic potential of this remarkable class of molecules.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational analysis of benzofuran-2-carboxlic acids as potent Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perkin Rearrangement [drugfuture.com]
- 8. Perkin Rearrangement [drugfuture.com]
- 9. Perkin rearrangement - Wikiwand [wikiwand.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scilit.com [scilit.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
The Emerging Therapeutic Potential of the 5-Chlorobenzofuran-2-carboxylic Acid Scaffold: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is a central theme in medicinal chemistry. Among the myriad of heterocyclic compounds, the benzofuran nucleus has consistently demonstrated a broad spectrum of biological activities.[1] This technical guide focuses on a particularly promising derivative, the 5-Chlorobenzofuran-2-carboxylic acid scaffold, and its analogues, which have garnered significant attention for their potential applications in oncology and inflammatory diseases. This document provides a comprehensive summary of the current state of research, including quantitative biological data, detailed experimental protocols, and visualizations of key signaling pathways.
Anticancer Activity: A Promising Scaffold for Oncological Drug Discovery
Derivatives of this compound, particularly its carboxamide analogues, have emerged as a promising class of compounds with potent antiproliferative and pro-apoptotic activities.[2] Structure-activity relationship (SAR) studies have revealed that the nature of the substituent on the carboxamide nitrogen significantly influences the anticancer efficacy.[3]
Quantitative Antiproliferative Data
The antiproliferative effects of various this compound derivatives have been evaluated against a range of human cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values, providing a comparative overview of their potency.
Table 1: Antiproliferative Activity of 5-Chlorobenzofuran-2-carboxamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound with N-phenethyl group | Tumor Cells | Not specified, but noted as enhancing anticancer activity[3] | - | - |
| Compound 3 (morpholinyl substitution on N-phenethyl ring) | Tumor Cells | Similar to Doxorubicin[3] | Doxorubicin | 1.136 (MCF-7)[2] |
| Halogen-substituted compounds (Cl, Br, F) | Various Cancer Cells | Exhibit significant cytotoxicity[3] | - | - |
| Compound 1 (bromine on methyl at C3) | K562 (leukemia) | 5[3] | - | - |
| Compound 1 (bromine on methyl at C3) | HL60 (leukemia) | 0.1[3] | - | - |
| Benzofuran-isatin conjugate 23a | SW-620 (colorectal) | 8.7[4] | - | - |
| Benzofuran-isatin conjugate 23a | HT-29 (colorectal) | 9.4[4] | - | - |
| Benzofuran-isatin conjugate 23d | SW-620 (colorectal) | 6.5[4] | - | - |
| Benzofuran-isatin conjugate 23d | HT-29 (colorectal) | 9.8[4] | - | - |
| Benzofuran-2-carboxamide 50g (with 6-methoxy group) | HCT-116 (colorectal) | 0.87[4] | - | - |
| Benzofuran-2-carboxamide 50g (with 6-methoxy group) | HeLa (cervical) | 0.73[4] | - | - |
| Benzofuran-2-carboxamide 50g (with 6-methoxy group) | HepG2 (liver) | 5.74[4] | - | - |
| Benzofuran-2-carboxamide 50g (with 6-methoxy group) | A549 (lung) | 0.57[4] | - | - |
Note: The specific structures of all compounds are detailed in the cited literature.
Experimental Protocols: Assessing Anticancer Activity
The evaluation of the anticancer potential of this compound derivatives typically involves a series of in vitro assays.
1. Synthesis of 5-Chloro-N-(substituted)benzofuran-2-carboxamides:
This is a general protocol for the synthesis of the target compounds.
-
Esterification and Hydrolysis: 5-chlorosalicylic acid is first converted to its corresponding ethyl ester. Subsequent hydrolysis yields this compound.
-
Amide Coupling:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The desired amine (1.2 equivalents) is then added, and the reaction is stirred for a further 12-24 hours.
-
The product is isolated and purified using standard techniques such as extraction and column chromatography.
-
2. In Vitro Antiproliferative Assay (MTT or SRB Assay):
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.
-
Cell Viability Measurement:
-
MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[3]
-
SRB Assay: Fix the cells with trichloroacetic acid (TCA). Stain the cells with sulforhodamine B (SRB) dye. Wash away the unbound dye and dissolve the protein-bound dye in a basic solution (e.g., Tris base). Measure the absorbance at a specific wavelength (e.g., 510 nm).[5]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and in vitro evaluation of the anticancer properties of this compound derivatives.
Anti-inflammatory Activity: Targeting Key Inflammatory Pathways
The benzofuran scaffold is also recognized for its anti-inflammatory properties.[6] Derivatives of this compound have been shown to modulate key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7]
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of benzofuran derivatives is often assessed by their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.
Table 2: Anti-inflammatory Activity of Benzofuran Derivatives
| Compound | Assay | Cell Line | IC50 (µM) | Notes |
| Compound 5d (piperazine/benzofuran hybrid) | NO Inhibition | RAW-264.7 | 52.23 ± 0.97 | Low cytotoxicity (IC50 > 80 µM)[6][7] |
Signaling Pathway Modulation
Studies have demonstrated that certain benzofuran derivatives can inhibit the phosphorylation of key proteins within the NF-κB and MAPK signaling cascades, including IKK, p65, ERK, JNK, and p38.[6][7] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and mediators.
Experimental Protocols: Assessing Anti-inflammatory Activity
1. Nitric Oxide (NO) Inhibition Assay:
-
Cell Culture and Stimulation: Culture RAW 264.7 macrophage cells and pre-treat them with various concentrations of the test compounds for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value.
2. Western Blot Analysis for Signaling Pathway Proteins:
-
Cell Treatment and Lysis: Treat cells as described for the NO inhibition assay for a shorter duration (e.g., 30-60 minutes). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-IKK, IKK, p-p65, p65, p-ERK, ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.
Visualizing the Signaling Pathways
The following diagrams illustrate the NF-κB and MAPK signaling pathways and the potential points of intervention by this compound derivatives.
Antimicrobial and Other Biological Activities
While the primary focus of recent research has been on the anticancer and anti-inflammatory potential of the this compound scaffold, the broader benzofuran class of compounds is known to exhibit a wide range of other biological activities, including antimicrobial, antifungal, and antiviral properties.[1] The 5-chloro substitution and the carboxylic acid moiety provide ample opportunities for further chemical modifications to explore these other therapeutic avenues. The core scaffold serves as a versatile building block for the synthesis of a diverse library of compounds for screening against various biological targets.[6]
Conclusion and Future Directions
The this compound scaffold represents a privileged structure in medicinal chemistry with demonstrated potential in the development of novel anticancer and anti-inflammatory agents. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers in the field. The elucidation of its interactions with key signaling pathways, such as NF-κB and MAPK, offers clear mechanistic insights that can guide future drug design and optimization efforts. Further exploration of the structure-activity relationships, expansion of the derivative library, and in vivo evaluation are critical next steps to fully realize the therapeutic promise of this versatile molecular scaffold.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. benchchem.com [benchchem.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Reactivity of the Carboxylic Acid Group in Benzofurans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the carboxylic acid group attached to the benzofuran core, a scaffold of significant interest in medicinal chemistry and materials science. Understanding the chemical behavior of benzofuran carboxylic acids is paramount for the rational design and synthesis of novel therapeutic agents and functional materials. This document details key transformations of the carboxylic acid moiety, including esterification, amidation, reduction, and decarboxylation, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.
Core Reactivity Principles
The reactivity of the carboxylic acid group on a benzofuran ring is influenced by the position of substitution (C2 vs. C3) and the electronic nature of other substituents on the heterocyclic and benzene rings.
Positional Isomerism:
A computational study comparing benzofuran-2-carboxylic acid with other heterocyclic carboxylic acids suggests that the electronic properties of the benzofuran ring system play a crucial role in determining the acidity and reactivity of the carboxyl group.[1] Generally, the C2 position of benzofuran is more electron-deficient than the C3 position, which can influence the ease of nucleophilic attack at the carbonyl carbon. While direct comparative kinetic studies are limited, it can be inferred that benzofuran-2-carboxylic acid may exhibit slightly different reactivity profiles compared to its C3 counterpart due to these electronic differences.
Substituent Effects:
The principles of substituent effects on the acidity of benzoic acids can be largely extrapolated to benzofuran carboxylic acids. Electron-withdrawing groups (EWGs) on the benzofuran scaffold tend to increase the acidity of the carboxylic acid by stabilizing the carboxylate anion through inductive effects. Conversely, electron-donating groups (EDGs) decrease acidity. This modulation of acidity directly impacts the reactivity of the carboxyl group in various transformations.
Key Chemical Transformations
The carboxylic acid group of benzofurans can be readily converted into a variety of other functional groups, enabling the synthesis of diverse derivatives.
Esterification
Esterification is a fundamental transformation for prodrug synthesis and for modifying the physicochemical properties of benzofuran-containing molecules.
Quantitative Data Summary: Esterification of Benzofuran Carboxylic Acids
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | (CH₃O)₂SO₂, K₂CO₃, acetone, reflux, 5h | Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | 87 | [2] |
| 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | (CH₃O)₂SO₂ (excess), K₂CO₃, acetone, reflux, 10h | Methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Not specified | [2] |
Experimental Protocol: Methylation of 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid [2]
A mixture of 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (0.02 mol), potassium carbonate (K₂CO₃, 0.02 mol), and dimethyl sulfate ((CH₃O)₂SO₂, 0.02 mol) in acetone (30 mL) is refluxed for 5 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure. The resulting residue is purified by column chromatography on silica gel using chloroform as the eluent to afford methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate.
Amidation
The formation of amides from benzofuran carboxylic acids is a critical step in the synthesis of many biologically active compounds, including enzyme inhibitors and receptor modulators.
Quantitative Data Summary: Amidation of Benzofuran Carboxylic Acids and Their Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Ethyl 5-bromo- or 5,7-dichlorobenzofuran-2-carboxylate | 2-amino-2-methylpropan-1-ol, NH₄Cl, methanol, reflux, 16h | (2-hydroxy-1,1-dimethylethyl)amides of 5-bromo- or 5,7-dichlorobenzofuran-2-carboxylic acid | Moderate | Not specified |
| C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamide | 1. Boc₂O, DMAP, MeCN, 60°C, 5h; 2. Amine, toluene, 60°C | C3-arylated benzofuran-2-carboxamides | Varies | Not specified |
Experimental Protocol: Two-Step, One-Pot Transamidation of C–H Arylated Benzofuran-2-carboxamides
This protocol describes the conversion of a pre-functionalized N-(quinolin-8-yl)benzofuran-2-carboxamide to a variety of other amides.
-
Step 1: Boc Activation. To a solution of the C–H arylated N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equiv) in acetonitrile (MeCN, 0.1 M), add di-tert-butyl dicarbonate (Boc₂O, 2.0 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv). The reaction mixture is stirred at 60°C for 5 hours, after which it is concentrated in vacuo. The crude product is used in the next step without further purification.
-
Step 2: Aminolysis. To the crude reaction mixture from step 1, add toluene (0.5 M) and the desired amine (1.5 equiv). The aminolysis reactions are carried out at 60°C for 0.5 to 6 hours. The reaction progress can be monitored by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure and the product is purified by column chromatography.
Reduction
The reduction of the carboxylic acid group to a primary alcohol provides a versatile synthetic handle for further derivatization. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for this transformation.
Experimental Protocol: Reduction of Benzofuran-2-carboxylic Acid to (Benzofuran-2-yl)methanol
-
Safety Precaution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared. The suspension is cooled to 0°C in an ice bath. A solution of benzofuran-2-carboxylic acid in anhydrous ether or THF is added dropwise from the dropping funnel to the LiAlH₄ suspension with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a few hours to ensure complete reduction.
-
Work-up: The reaction is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water and then a 15% aqueous solution of sodium hydroxide. The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed with ether. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (benzofuran-2-yl)methanol, which can be further purified by distillation or recrystallization.
Decarboxylation
Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a useful synthetic step, particularly when the benzofuran ring is desired without substitution at the carboxylated position.
Quantitative Data Summary: Decarboxylation of a Benzofuran Carboxylic Acid
| Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) | Reference |
| 3-methylbenzofuran-2-carboxylic acid | Acetic acid (cat.), N,N-dimethylformamide, 95-100°C, 8h | 3-methylbenzofuran | 94 | 98 | [3] |
Experimental Protocol: Decarboxylation of 3-methylbenzofuran-2-carboxylic acid [3]
Dissolve 3-methylbenzofuran-2-carboxylic acid (17.6 g, 0.1 mol) in N,N-dimethylformamide (100.0 g) and add acetic acid (0.12 g, 0.002 mol). The mixture is stirred and heated at 95-100°C for 8 hours. After the reaction is complete, the solvent is removed by distillation under reduced pressure to obtain 3-methylbenzofuran.
Benzofuran Carboxylic Acids in Drug Development: Targeting Signaling Pathways
Benzofuran carboxylic acid derivatives have emerged as potent modulators of various biological pathways implicated in diseases such as cancer. Their ability to be readily functionalized allows for the fine-tuning of their interactions with specific biological targets.
mTOR Signaling Pathway Inhibition
The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Certain benzofuran derivatives have been identified as inhibitors of the mTOR signaling pathway.[2][4][5][6]
Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.
Hypoxia-Inducible Factor-1 (HIF-1) Pathway Inhibition
Hypoxia is a common feature of solid tumors and leads to the activation of the HIF-1 transcription factor, which promotes tumor survival and angiogenesis. Benzofuran-based compounds have been developed as inhibitors of the HIF-1 pathway.[7][8][9]
Caption: Benzofuran derivatives as inhibitors of the HIF-1 signaling pathway.
T-Cell Receptor (TCR) Signaling Modulation
The T-cell receptor signaling pathway is central to the adaptive immune response. Lymphoid-tyrosine phosphatase (Lyp), a negative regulator of this pathway, is a target for cancer immunotherapy. Benzofuran-2-carboxylic acid derivatives have been identified as potent Lyp inhibitors, thereby enhancing T-cell activation.
Caption: Modulation of TCR signaling by Lyp-inhibiting benzofuran derivatives.
Conclusion
The carboxylic acid group on the benzofuran scaffold is a versatile functional handle that allows for a wide range of chemical modifications. The reactivity of this group can be tuned by its position on the benzofuran ring and by the presence of other substituents. The ability to readily convert benzofuran carboxylic acids into esters, amides, and alcohols has made them invaluable starting materials for the synthesis of complex molecules with significant biological activities. As demonstrated, derivatives of benzofuran carboxylic acids are at the forefront of drug discovery research, with promising applications in oncology and immunology through the targeted modulation of key signaling pathways. This guide serves as a foundational resource for scientists and researchers aiming to harness the synthetic potential of benzofuran carboxylic acids in their respective fields.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of benzopyran-based inhibitors of the hypoxia-inducible factor-1 pathway with improved water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and optimization of new benzofuran derivatives against p53-independent malignant cancer cells through inhibition of HIF-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Examining the structure-activity relationship of benzopyran-based inhibitors of the hypoxia inducible factor-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of a Halogenated Scaffold: A Literature Review of 5-Chlorobenzofuran-2-carboxylic Acid Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorobenzofuran-2-carboxylic acid is a versatile halogenated heterocyclic compound that has garnered significant attention in various scientific disciplines. Its rigid benzofuran core, substituted with a reactive carboxylic acid group and a chlorine atom, provides a unique scaffold for the synthesis of a diverse array of molecules with valuable biological and material properties. This technical guide offers a comprehensive review of the current applications of this compound, with a focus on its utility in drug discovery and organic synthesis. The content herein summarizes key findings, presents quantitative data in a structured format, provides detailed experimental protocols for seminal studies, and visualizes complex biological pathways and synthetic workflows.
Core Applications
The utility of this compound spans several key areas of research and development:
-
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its derivatives have been investigated for their potential as anti-inflammatory, analgesic, antitubercular, and anticancer agents.[1] The benzofuran scaffold is a recognized pharmacophore, and the chloro- and carboxylic acid-substituents offer avenues for facile chemical modification to optimize pharmacological profiles.
-
Organic Synthesis: As a robust building block, it is employed in the construction of more complex molecular architectures.[1][3] The carboxylic acid moiety readily participates in amide and ester bond formations, while the chlorinated benzene ring can be a site for further functionalization through various cross-coupling reactions.[4]
-
Material Science: The compound finds application in the development of advanced materials, including polymers and coatings, where the benzofuran unit can impart desirable properties such as thermal stability and chemical resistance.[1]
-
Agricultural Chemistry: It is utilized in the synthesis of novel agrochemicals, including herbicides and fungicides, contributing to the development of new crop protection agents.[1]
Applications in Drug Discovery
The this compound scaffold has been particularly fruitful in the realm of drug discovery, with its derivatives showing promise in several therapeutic areas.
Cannabinoid Receptor Modulation
Derivatives of this compound have been synthesized and evaluated as allosteric modulators of the cannabinoid receptor 1 (CB1).[5] These modulators are of significant interest as they can fine-tune the receptor's response to endogenous cannabinoids, potentially offering therapeutic benefits with fewer side effects than direct agonists or antagonists.
The CB1 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. However, it can also signal through other G-proteins and G-protein-independent pathways involving β-arrestin and ERK (extracellular signal-regulated kinase). Allosteric modulators derived from this compound can exhibit "biased agonism," preferentially activating certain downstream pathways over others.
Antitubercular Activity
Several derivatives of this compound have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains. These compounds represent a promising avenue for the development of new antitubercular drugs.
While the exact mechanism for all derivatives is not fully elucidated, some studies suggest that these compounds may inhibit essential enzymes in M. tuberculosis. Two potential targets are DNA gyrase B and NarL. DNA gyrase is a type II topoisomerase crucial for DNA replication, and its inhibition is a validated strategy for antibacterial therapy. NarL is a transcriptional regulator that is essential for the bacterium's survival under anaerobic conditions, which are relevant to latent tuberculosis infection.
Umami Receptor Activation
Interestingly, a derivative of this compound has been identified as a potent activator of the T1R1/T1R3 umami (savory) taste receptor. This highlights the broad biological activities that can be accessed from this scaffold.
Quantitative Data Summary
The following table summarizes key quantitative data for representative derivatives of this compound.
| Application Area | Derivative | Assay | Result | Reference |
| Umami Taste Receptor Activation | N-(5-chlorobenzofuran-2-carbonyl)-D-leucine methyl ester | Activation of hT1R1/hT1R3 umami receptor in HEK293 cells | EC50 = 0.82 µM | [6][7] |
| Antitubercular Activity | N-(adamantan-1-yl)-5-chloro-1H-indole-2-carboxamide | In vitro activity against M. tuberculosis H37Rv | MIC > 400 µM | [8] |
| Antitubercular Activity | N-cyclohexyl-4,6-dimethyl-1H-indole-2-carboxamide | In vitro activity against M. tuberculosis H37Rv | MIC = 0.93 µM | [8] |
*Note: While these compounds are indole-2-carboxamides, their synthesis and evaluation in the cited study were in the context of exploring related heterocyclic scaffolds, including benzofurans derived from this compound.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and advancement of scientific research. Below are representative protocols for the synthesis of bioactive derivatives of this compound.
General Procedure for the Synthesis of 5-Chlorobenzofuran-2-carboxamides
This protocol is adapted from studies on the synthesis of cannabinoid receptor modulators.
Materials and Reagents:
-
This compound
-
Appropriate amine
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Solvents for work-up and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 equivalent), BOP (1.5 equivalents), and DIPEA (6.0 equivalents) in anhydrous DMF, add a solution of the appropriate amine (1.2 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-chlorobenzofuran-2-carboxamide derivative.[5]
Synthesis of Antitubercular Indolecarboxamide Analogs (for comparative SAR)
While not direct derivatives, the synthesis of indole-2-carboxamides in the same study as benzofuran derivatives provides a relevant protocol for amide coupling.
Materials and Reagents:
-
This compound (or other carboxylic acid)
-
Appropriate amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine or N-methyl morpholine
-
Anhydrous Dichloromethane (CH2Cl2) or Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1 equivalent) in anhydrous CH2Cl2 or DMF at room temperature, add anhydrous HOBt (1 equivalent) and EDC·HCl (1 equivalent) under an argon atmosphere.
-
After stirring for 10 minutes, add the appropriate substituted amine (1 equivalent) and triethylamine or N-methyl morpholine (1.5 equivalents).
-
Stir the reaction mixture at room temperature until the disappearance of the starting material (typically 12-16 hours), as monitored by TLC.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.[8]
Conclusion
This compound has proven to be a valuable and versatile scaffold in medicinal chemistry and organic synthesis. Its derivatives have demonstrated a wide range of biological activities, from modulating key receptors in the central nervous system to inhibiting the growth of pathogenic bacteria. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the development of novel therapeutics and other functional molecules. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers and scientists working with this important chemical entity, facilitating further exploration of its potential and accelerating the discovery of new applications.
References
- 1. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Antitubercular Activity Analysis of Benzofuran and Naphthofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran derivatives and their anti-tubercular, anti-bacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 5. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Translational potential of allosteric modulators targeting the cannabinoid CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analysis of 5-Chlorobenzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical determination of 5-Chlorobenzofuran-2-carboxylic acid. The methodologies described herein are based on established techniques for the analysis of related benzofuran derivatives and are intended to serve as a comprehensive guide for method development and validation.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its accurate and precise quantification is crucial for quality control during drug development and manufacturing. This document outlines two primary analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step.
Analytical Methods Overview
The choice of analytical method for this compound depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Coupling with UV and Mass Spectrometry detectors provides high selectivity and sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative suitable for GC analysis.
High-Performance Liquid Chromatography (HPLC) with UV/MS Detection
This section details a general protocol for the analysis of this compound using HPLC coupled with UV and Mass Spectrometry detectors. The method is adapted from established protocols for related benzofuran derivatives.[1]
Experimental Protocol: HPLC-UV/MS
1. Instrumentation:
-
A standard HPLC system equipped with a UV detector and coupled to a mass spectrometer with an electrospray ionization (ESI) source.[1]
2. Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) as mobile phase B is recommended. A suggested starting gradient is to begin at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to the initial conditions.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: Wavelength to be determined based on the UV spectrum of this compound. A photodiode array (PDA) detector can be used to determine the optimal wavelength.
-
MS Detection: ESI in negative ion mode is recommended for the detection of the carboxylic acid.
3. Sample Preparation:
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation (from a solid formulation):
-
Accurately weigh a portion of the powdered sample equivalent to approximately 10 mg of this compound into a 100 mL volumetric flask.[1]
-
Add approximately 70 mL of a suitable solvent (e.g., acetonitrile or methanol).[1]
-
Sonicate for 15 minutes to ensure complete dissolution.[1]
-
Allow the solution to cool to room temperature and dilute to the mark with the same solvent.[1]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
-
If necessary, further dilute the filtered solution with the mobile phase to a concentration within the calibration range.[1]
-
Quantitative Data (Representative)
The following table summarizes representative quantitative data for the analysis of benzofuran derivatives using HPLC-UV. These values are provided as a general guideline and may vary for this compound depending on the specific instrumentation and analytical conditions.
| Parameter | Representative Value for Benzofuran Derivatives |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | >0.999 |
| Limit of Detection (LOD) | 0.05 - 1.31 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 - 3.97 µg/mL |
Data adapted from an application note for the analysis of various benzofuran derivatives.[1]
Workflow Diagram: HPLC-UV/MS Analysis
Caption: General workflow for the HPLC-UV/MS analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polar nature and low volatility of this compound, a derivatization step is required prior to GC-MS analysis. Silylation is a common derivatization technique for carboxylic acids, converting them into more volatile and thermally stable trimethylsilyl (TMS) esters.
Experimental Protocol: GC-MS with Derivatization
1. Instrumentation:
-
A standard Gas Chromatograph coupled to a Mass Spectrometer.
2. Derivatization:
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or another suitable silylation agent.
-
Procedure:
-
Evaporate a known amount of the sample extract to dryness under a gentle stream of nitrogen.
-
Add a suitable volume of the silylation reagent (e.g., 100 µL of BSTFA + 1% TMCS) and a solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 60-70 °C for 30-60 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before injecting into the GC-MS.
-
3. GC-MS Conditions:
-
Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms) is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injection Mode: Splitless injection is preferred for trace analysis.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: An initial temperature of 100-150 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C, held for 5-10 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis and identification of the derivatized compound. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the TMS-derivatized this compound.
4. Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare calibration standards and derivatize them using the same procedure as the samples.
-
Sample Preparation: The sample preparation will depend on the matrix. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to clean up the sample before derivatization.
Quantitative Data (Representative)
Workflow Diagram: GC-MS Analysis with Derivatization
Caption: General workflow for the GC-MS analysis of this compound.
Synthesis and Purification of this compound
The synthesis of this compound typically involves the reaction of 5-chlorosalicylaldehyde with an appropriate reagent like ethyl bromoacetate followed by hydrolysis. The purification of the final product is crucial for its use as an analytical standard.
Logical Relationship: Synthesis Pathway
Caption: Synthesis pathway for this compound.
Conclusion
The analytical methods described in this document provide a solid foundation for the quantitative analysis of this compound. The choice between HPLC-UV/MS and GC-MS will depend on the specific analytical needs. For routine analysis of pharmaceutical formulations, the HPLC-UV method is often preferred due to its simplicity and robustness. For trace-level analysis or in complex matrices, the selectivity and sensitivity of LC-MS/MS or GC-MS after derivatization may be more suitable. It is essential to perform method validation according to ICH guidelines to ensure the reliability and accuracy of the results for any specific application.
References
Application Notes and Protocols for the Characterization of 5-Chlorobenzofuran-2-carboxylic acid by HPLC and NMR Techniques
Introduction
5-Chlorobenzofuran-2-carboxylic acid is a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research.[1] Its utility as a building block in the synthesis of biologically active molecules necessitates robust analytical methods for its characterization to ensure identity, purity, and quality.[2][3] High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of the compound, while Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of the molecule.
These application notes provide detailed protocols for the characterization of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and both Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy.
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To determine the purity of this compound by identifying and quantifying the main component and any process-related impurities. A reversed-phase method is employed, which is well-suited for the analysis of moderately polar organic molecules such as benzofuran derivatives.[4]
Experimental Protocol
1. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter, which can protect the HPLC column from clogging.
2. HPLC Instrumentation and Conditions: A standard HPLC system equipped with a UV detector is used. The following conditions are based on established methods for similar benzofuran carboxylic acid derivatives.[4]
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 50% B; 5-15 min: 50-90% B; 15-20 min: 90% B; 20-25 min: 90-50% B; 25-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 301 nm |
Data Presentation
The purity of the sample is determined by calculating the peak area percentage.
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | ~12.5 | >98% |
| Process-related impurities | Variable | <2% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound by analyzing the chemical shifts, multiplicities, and coupling constants of its protons and carbons.
Experimental Protocol
1. Sample Preparation:
-
Dissolve 10-15 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for carboxylic acids due to its ability to dissolve the sample and the acidic proton's tendency to exchange with residual water in other solvents.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument and Parameters:
-
Instrument: 400 MHz NMR Spectrometer
-
Nuclei: ¹H and ¹³C
-
Solvent: DMSO-d₆
-
Temperature: 25°C
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Data Presentation
The following tables summarize the expected chemical shifts and coupling constants for this compound based on the analysis of similar structures.[5]
¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | ~13.5 | br s | - |
| H-7 | ~7.85 | d | 8.8 |
| H-4 | ~7.70 | d | 2.2 |
| H-3 | ~7.60 | s | - |
| H-6 | ~7.40 | dd | 8.8, 2.2 |
¹³C NMR Data (101 MHz, DMSO-d₆)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | ~160.0 |
| C-7a | ~154.0 |
| C-2 | ~148.0 |
| C-5 | ~129.0 |
| C-3a | ~128.0 |
| C-4 | ~125.0 |
| C-6 | ~123.0 |
| C-7 | ~114.0 |
| C-3 | ~112.0 |
Visualization of Methodologies
Experimental Workflow Diagram
Caption: Experimental workflow for the characterization of this compound.
Logical Relationship Diagram for Structural Confirmation
Caption: Logical flow for the structural confirmation and purity assessment.
References
Synthesis of 5-Chlorobenzofuran-2-carboxylic Acid Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 5-Chlorobenzofuran-2-carboxylic acid and its primary derivatives, including the corresponding ethyl ester, acyl chloride, and amide. These compounds serve as valuable intermediates in the development of novel therapeutics, particularly those targeting inflammatory pathways.[1]
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds that are widely explored in medicinal chemistry due to their diverse pharmacological activities.[2] Notably, derivatives of benzofuran-2-carboxylic acid have been investigated for their anti-inflammatory, analgesic, and anticancer properties.[2] The 5-chloro substituted benzofuran-2-carboxylic acid scaffold is a key building block for creating more complex molecules with specific biological activities. Research has indicated that some benzofuran derivatives exert their effects by modulating key signaling pathways, such as the NF-κB pathway, which is critically involved in inflammation and cancer.[3] This application note offers a comprehensive guide to the synthesis of this compound and its derivatives, providing researchers with the foundational methods to access these important compounds for further investigation.
Synthetic Schemes
The synthesis of this compound and its derivatives typically starts from 5-Chlorosalicylaldehyde. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-Chlorobenzofuran-2-carboxylate
This protocol is adapted from a known procedure for the synthesis of substituted benzofuran-2-carboxylates.[4]
Materials:
-
5-Chlorosalicylaldehyde
-
Ethyl bromoacetate
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (MeCN)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 5-Chlorosalicylaldehyde (10 mmol) and ethyl bromoacetate (13 mmol) in a 1:1 mixture of acetonitrile and DMF (40 mL).
-
Add cesium carbonate (20 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 48 hours.
-
After cooling to room temperature, remove the solid by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with ethyl acetate and wash successively with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to yield colorless crystals of ethyl 5-chlorobenzofuran-2-carboxylate.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Time (h) | Temp. | Yield (%) |
| 5-Chlorosalicylaldehyde | Ethyl 5-Chlorobenzofuran-2-carboxylate | Ethyl bromoacetate, Cs₂CO₃ | MeCN/DMF | 48 | Reflux | 84.8[4] |
Protocol 2: Synthesis of this compound
This protocol is a general method for the hydrolysis of esters.
Materials:
-
Ethyl 5-Chlorobenzofuran-2-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Ethyl 5-Chlorobenzofuran-2-carboxylate (1.0 equivalent) in a mixture of THF and water (e.g., 2:1 v/v).
-
Add LiOH·H₂O (approx. 5 equivalents) or an equivalent amount of NaOH to the stirred solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Carefully acidify the aqueous layer to a pH of 3-4 with the dropwise addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer again with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization if necessary.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Time (h) | Temp. | Expected Yield (%) |
| Ethyl 5-Chlorobenzofuran-2-carboxylate | This compound | LiOH·H₂O or NaOH | THF/H₂O | 12-24 | rt | >90 |
Protocol 3: Synthesis of 5-Chlorobenzofuran-2-carbonyl chloride
This protocol is a general method for the synthesis of acyl chlorides from carboxylic acids.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF, catalytic amount if using oxalyl chloride)
Procedure using Thionyl Chloride:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1 equivalent) in neat thionyl chloride (an excess, e.g., 5-10 equivalents).
-
Stir the mixture at reflux for several hours until the solid dissolves and gas evolution ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure (using an appropriate trap for the corrosive vapors).
-
The resulting crude 5-Chlorobenzofuran-2-carbonyl chloride is often used directly in the next step without further purification.
Procedure using Oxalyl Chloride:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1 equivalent) in dry DCM.
-
Add oxalyl chloride (1.5-2 equivalents) dropwise to the suspension.
-
Add a catalytic amount of DMF (1-2 drops).
-
Stir the mixture at room temperature until gas evolution ceases and the reaction is complete (monitor by the disappearance of the starting material, after quenching a sample with methanol and analyzing by TLC).
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 5-Chlorobenzofuran-2-carbonyl chloride.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Temp. | Expected Yield (%) |
| This compound | 5-Chlorobenzofuran-2-carbonyl chloride | SOCl₂ | Neat | Reflux | High |
| This compound | 5-Chlorobenzofuran-2-carbonyl chloride | (COCl)₂, cat. DMF | DCM | rt | High |
Protocol 4: Synthesis of 5-Chlorobenzofuran-2-carboxamide
This protocol describes the amidation of the acyl chloride.
Materials:
-
5-Chlorobenzofuran-2-carbonyl chloride
-
Ammonia solution (e.g., 2M in methanol or 0.5M in THF)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the crude 5-Chlorobenzofuran-2-carbonyl chloride (1 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere and cool to 0°C.
-
Slowly add an excess of the ammonia solution (e.g., 2-3 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield 5-Chlorobenzofuran-2-carboxamide.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Temp. | Expected Yield (%) |
| 5-Chlorobenzofuran-2-carbonyl chloride | 5-Chlorobenzofuran-2-carboxamide | NH₃ solution | DCM | 0°C to rt | Good to High |
Biological Context: Inhibition of the NF-κB Signaling Pathway
Derivatives of benzofuran-2-carboxylic acid have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][5] This pathway is a central regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory disorders. The canonical NF-κB pathway is activated by pro-inflammatory signals, leading to the phosphorylation and subsequent degradation of the inhibitory IκBα protein. This allows the p50/RelA (p65) heterodimer to translocate to the nucleus and activate the transcription of target genes.
Caption: Inhibition of the canonical NF-κB pathway by benzofuran derivatives.
References
Application Notes and Protocols for the Use of 5-Chlorobenzofuran-2-carboxylic Acid in Anti-Inflammatory Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Chlorobenzofuran-2-carboxylic acid as a key scaffold in the development of novel anti-inflammatory agents. While direct anti-inflammatory data on this compound is limited in publicly available literature, its derivatives have shown significant potential, primarily through the modulation of key inflammatory pathways such as NF-κB and MAPK. This document outlines the synthesis of active derivatives, their biological activities, and detailed protocols for their evaluation.
Introduction
This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1] Its rigid structure and the presence of a reactive carboxylic acid group make it an ideal starting material for the generation of diverse chemical libraries for drug discovery. In the context of inflammation, derivatives of this scaffold have been investigated for their ability to inhibit key inflammatory mediators and signaling cascades.
Mechanism of Action of Derivatives
Derivatives of this compound have been shown to exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and by modulating the activity of critical signaling pathways. The primary molecular targets identified for benzofuran derivatives include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2] Inhibition of these pathways leads to a downstream reduction in the expression of inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).
Data Presentation: Anti-Inflammatory Activity of this compound Derivatives
The following table summarizes the in vitro anti-inflammatory activity of various derivatives synthesized from this compound. The data is presented as the half-maximal inhibitory concentration (IC50) for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound ID | Derivative Class | In Vitro Assay | Cell Line | IC50 (µM) |
| Compound 1 | Aza-benzofuran | NO Inhibition | RAW 264.7 | 17.3[3] |
| Compound 4 | Aza-benzofuran | NO Inhibition | RAW 264.7 | 16.5[3] |
| Compound 5d | Piperazine/benzofuran hybrid | NO Inhibition | RAW 264.7 | 52.23 ± 0.97[4][5] |
| Celecoxib (Control) | COX-2 Inhibitor | NO Inhibition | RAW 264.7 | 32.1[3] |
Experimental Protocols
Detailed methodologies for the synthesis of derivatives and the evaluation of their anti-inflammatory properties are provided below.
Protocol 1: Synthesis of 5-Chlorobenzofuran-2-carboxamide Derivatives
This protocol describes a general method for the synthesis of amide derivatives from this compound.
Materials:
-
This compound
-
Amine of choice
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, TEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Magnetic stirrer and stirring bar
-
Round bottom flask
-
Standard laboratory glassware for work-up and purification
-
Purification system (e.g., column chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a round bottom flask.
-
Add the coupling agent (1.1 equivalents) and the base (2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: In Vitro Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Cells
This assay is used to screen for the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide in LPS-stimulated macrophages.[6][7][8][9]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[8]
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[8]
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant in a new 96-well plate.[8]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.[8]
-
Calculate the concentration of nitrite using a standard curve generated with known concentrations of sodium nitrite.
-
Determine the percentage of NO inhibition for each compound concentration and calculate the IC50 value.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Assay in Rats
This is a widely used in vivo model to evaluate the acute anti-inflammatory activity of test compounds.[10][11][12][13]
Materials:
-
Wistar or Sprague-Dawley rats (180-250 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (formulated in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Divide the rats into groups (n=5-6 per group): vehicle control, reference drug, and test compound groups (at various doses).
-
Administer the test compounds and the reference drug orally or intraperitoneally.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[11]
-
Measure the paw volume or thickness using a plethysmometer or calipers at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 6 hours post-carrageenan injection.[11]
-
Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Analyze the data statistically to determine the significance of the anti-inflammatory effect.
Visualizations
The following diagrams illustrate the key signaling pathways involved in inflammation that are targeted by derivatives of this compound, as well as the general workflows for their synthesis and evaluation.
Caption: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.
Caption: Modulation of the MAPK signaling pathway by benzofuran derivatives.
Caption: General workflow for the development of anti-inflammatory agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Application of 5-Chlorobenzofuran-2-carboxylic Acid in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-chlorobenzofuran-2-carboxylic acid as a key intermediate in the synthesis of novel agrochemicals, particularly fungicides. The benzofuran scaffold is a recognized pharmacophore in the development of biologically active molecules, and its derivatives have shown promising activity against various plant pathogens.[1][2]
Introduction
This compound is a versatile building block for the synthesis of a variety of agrochemicals.[3] The presence of the carboxylic acid functional group allows for straightforward modification, such as amidation, to produce a diverse library of compounds for biological screening. The chloro-substitution on the benzofuran ring can influence the lipophilicity and electronic properties of the final molecule, potentially enhancing its efficacy and spectrum of activity as a fungicide or other crop protection agent.
This document outlines the synthesis of 5-chlorobenzofuran-2-carboxamides, a class of compounds that has demonstrated significant antifungal properties against common plant pathogenic fungi.[1] The protocols provided are based on established synthetic methodologies for benzofuran-2-carboxamide derivatives and are adapted for the use of this compound as the starting material.
Synthetic Pathway for 5-Chlorobenzofuran-2-carboxamide Derivatives
The general synthetic route to obtaining 5-chlorobenzofuran-2-carboxamide derivatives involves a two-step process starting from this compound. The first step is the activation of the carboxylic acid, typically by converting it to the corresponding acid chloride. The second step is the amidation of the acid chloride with a variety of primary or secondary amines to yield the desired carboxamide derivatives.
Figure 1: General synthesis pathway for 5-chlorobenzofuran-2-carboxamide derivatives.
Experimental Protocols
3.1. Synthesis of 5-Chlorobenzofuran-2-carbonyl chloride (Intermediate)
This protocol describes the conversion of this compound to its acid chloride, a reactive intermediate for the subsequent amidation reaction.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM or toluene.
-
Add thionyl chloride (2.0-3.0 eq) dropwise to the suspension at room temperature. Alternatively, if using oxalyl chloride (1.5-2.0 eq), add a catalytic amount of DMF.
-
The reaction mixture is then heated to reflux and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator.
-
The resulting crude 5-chlorobenzofuran-2-carbonyl chloride is typically used in the next step without further purification.
3.2. General Procedure for the Synthesis of 5-Chlorobenzofuran-2-carboxamide Derivatives
This protocol outlines the amidation of 5-chlorobenzofuran-2-carbonyl chloride with a representative amine.
Materials:
-
5-Chlorobenzofuran-2-carbonyl chloride
-
Appropriate primary or secondary amine (1.0-1.2 eq)
-
Triethylamine (TEA) or Pyridine (as a base, 1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude 5-chlorobenzofuran-2-carbonyl chloride in anhydrous DCM or THF in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve the desired amine (1.0-1.2 eq) and triethylamine (1.5-2.0 eq) in the same anhydrous solvent.
-
Add the amine solution dropwise to the stirred solution of the acid chloride at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 5-chlorobenzofuran-2-carboxamide derivative.
Application in Fungicide Development
Benzofuran-2-carboxamide derivatives have been shown to exhibit significant antifungal activity against a range of plant pathogenic fungi. The mode of action for many carboxamide fungicides involves the inhibition of the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of fungi.
4.1. Antifungal Activity Data
The following table summarizes the in vitro antifungal activity of a series of synthesized benzofuran-2-carboxamide derivatives against four common plant pathogenic fungi. The data is presented as the concentration required for 50% inhibition of mycelial growth (EC₅₀). While the original study did not use the 5-chloro- substituted starting material, the data provides a strong rationale for synthesizing and testing analogous compounds derived from this compound.[1]
| Compound | R Group | EC₅₀ (µg/mL) against Rhizoctonia solani | EC₅₀ (µg/mL) against Botrytis cinerea | EC₅₀ (µg/mL) against Gibberella zeae | EC₅₀ (µg/mL) against Bipolaris maydis |
| 10a | Phenyl | >50 | >50 | >50 | >50 |
| 10b | 4-Methylphenyl | 35.2 | 41.5 | >50 | 45.8 |
| 10c | 4-Methoxyphenyl | 28.7 | 33.1 | 42.6 | 39.4 |
| 10d | 4-Chlorophenyl | 15.4 | 20.8 | 25.3 | 22.1 |
| 10e | 4-Bromophenyl | 12.8 | 18.5 | 21.9 | 19.6 |
| 10f | 4-Nitrophenyl | 9.7 | 15.2 | 18.4 | 16.3 |
| 10g | 3,4-Dichlorophenyl | 5.1 | 8.9 | 10.2 | 9.5 |
| 11d | 4-Chlorophenyl (with 3-methyl) | 13.1 | 17.9 | 22.5 | 20.3 |
| Boscalid | (Commercial Fungicide) | 1.8 | 2.5 | 3.1 | 2.8 |
| Data adapted from Xin, Y., et al. (2016). Synthesis and anti-plant pathogenic fungal activity of novel benzofuran-2-carboxamide derivatives. Bulgarian Chemical Communications, 49(1), 145-150.[1] |
The data indicates that halogen substitutions on the phenyl ring of the amide moiety significantly enhance the antifungal activity, with the 3,4-dichlorophenyl derivative (10g ) showing the highest potency among the tested compounds.[1] This suggests that the presence of the chloro-substituent on the benzofuran ring of this compound could lead to novel carboxamides with potent fungicidal properties.
4.2. Experimental Protocol for In Vitro Antifungal Activity Assay
This protocol describes the mycelial growth inhibition assay used to evaluate the antifungal activity of the synthesized compounds.
Figure 2: Workflow for the in vitro antifungal activity assay.
Materials:
-
Synthesized 5-chlorobenzofuran-2-carboxamide derivatives
-
Potato Dextrose Agar (PDA)
-
Pure cultures of pathogenic fungi (e.g., Rhizoctonia solani, Botrytis cinerea)
-
Sterile Petri dishes
-
Sterile cork borer
-
Incubator
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Commercial fungicide (e.g., Boscalid) as a positive control
Procedure:
-
Prepare stock solutions of the test compounds and the positive control in DMSO.
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten PDA to about 45-50 °C and add the appropriate volume of the stock solutions to achieve the desired final concentrations of the test compounds. An equivalent amount of DMSO should be added to the control plates.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Using a sterile cork borer, cut a mycelial plug (e.g., 5 mm in diameter) from the edge of an actively growing culture of the target fungus.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate.
-
Incubate the plates at 25-28 °C in the dark for a period sufficient for the fungal growth in the control plates to nearly cover the plate (e.g., 3-7 days).
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] × 100
-
Where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treated group.
-
-
Determine the EC₅₀ value (the concentration of the compound that causes 50% inhibition of mycelial growth) by probit analysis of the inhibition data.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel agrochemicals. The straightforward conversion to carboxamides allows for the creation of a diverse range of potential fungicides. The existing data on related benzofuran-2-carboxamides strongly supports the potential for developing potent new crop protection agents from this intermediate. The protocols provided herein offer a solid foundation for researchers to synthesize and evaluate new agrochemical candidates based on the this compound scaffold.
References
Application Notes and Protocols for the Derivatization of 5-Chlorobenzofuran-2-carboxylic Acid in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 5-chlorobenzofuran-2-carboxylic acid as a scaffold for the development of novel anticancer agents. This document details the synthesis of various derivatives, their biological activities, and the key signaling pathways involved in their mechanism of action. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development in this promising area of oncology.
Introduction: The Potential of Benzofuran Derivatives in Cancer Therapy
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a prominent scaffold in medicinal chemistry due to its diverse pharmacological properties.[1] Derivatives of benzofuran have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] The substitution at various positions of the benzofuran ring system allows for the fine-tuning of its biological activity, making it an attractive starting point for drug discovery.[1]
Specifically, modifications at the C-2 position of the benzofuran ring with ester or heterocyclic moieties have been shown to be crucial for cytotoxic activity.[1] The introduction of a chlorine atom at the C-5 position has also been identified as a key feature in enhancing the anticancer potential of these compounds. This document focuses on the derivatization of this compound into amides, esters, and hydrazones, and evaluates their potential as anticancer therapeutics.
Derivatization Strategies and Anticancer Activity
The carboxylic acid group at the C-2 position of this compound is a versatile handle for various chemical modifications, enabling the synthesis of a diverse library of derivatives. The primary derivatives explored for anticancer activity include amides, esters, and hydrazones.
5-Chlorobenzofuran-2-carboxamides
Amide derivatives of this compound have emerged as a particularly potent class of anticancer agents.[3][4] Synthesis typically involves the coupling of the parent carboxylic acid with a variety of primary and secondary amines.
A series of 5-chlorobenzofuran-2-carboxamide derivatives have shown significant antiproliferative activity against various cancer cell lines.[4] Notably, some derivatives exhibit potency comparable to the established chemotherapeutic drug, doxorubicin.[4] The anticancer mechanism of these carboxamides is primarily attributed to the induction of apoptosis (programmed cell death) in cancer cells.[5]
Table 1: Anticancer Activity of Selected 5-Chlorobenzofuran-2-carboxamide Derivatives against MCF-7 Human Breast Cancer Cells
| Derivative | Modification | IC50 (µM) | Reference |
| Derivative 15 | N-(4-morpholinophenethyl) | 1.136 | [4] |
| Derivative 8 | N-(4-(dimethylamino)phenethyl) | 2.415 | |
| Derivative 21 | N-(4-(piperidin-1-yl)phenethyl) | 1.872 | |
| Derivative 22 | N-(4-(pyrrolidin-1-yl)phenethyl) | 2.033 | |
| Doxorubicin | (Standard Chemotherapeutic) | ~0.4 - 8.3 | [3] |
This compound Esters
Esterification of this compound represents another straightforward approach to generate novel derivatives. While the synthesis of esters like ethyl 5-chlorobenzofuran-2-carboxylate is well-documented, comprehensive studies on their anticancer activity are less common in the available literature. However, the general importance of ester substitutions at the C-2 position for cytotoxic activity suggests that this class of compounds warrants further investigation.[1]
5-Chlorobenzofuran-2-carbohydrazides and Hydrazones
The conversion of the carboxylic acid to a carbohydrazide opens up further avenues for derivatization, particularly the formation of hydrazones through condensation with various aldehydes and ketones. Benzofuran-2-carbohydrazide derivatives have been reported to possess anticancer properties.[6] For instance, a series of 3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide conjugates displayed potent anti-proliferative action towards colorectal cancer cell lines.[7] This suggests that the 5-chloro substituted analogues could also exhibit significant anticancer activity.
Mechanism of Action: Induction of Apoptosis
The primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis.[3][5] This is a highly regulated process of programmed cell death that is essential for normal tissue development and homeostasis, and its dysregulation is a hallmark of cancer.
Key Signaling Pathways
Several key signaling pathways are implicated in the pro-apoptotic effects of these compounds.
-
Intrinsic (Mitochondrial) Pathway: This pathway is initiated by cellular stress and involves the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.[5] This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death.[5]
-
Extrinsic (Death Receptor) Pathway: This pathway is activated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of initiator caspases, such as caspase-8.[5]
-
PI3K/Akt/mTOR Pathway: This is a crucial signaling pathway that promotes cell survival, proliferation, and growth. Aberrant activation of this pathway is common in many cancers. Some benzofuran derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, contributing to their anticancer effects.
-
p53-Dependent Pathway: The tumor suppressor protein p53 plays a critical role in regulating the cell cycle and inducing apoptosis in response to DNA damage. Some benzofuran derivatives have been shown to upregulate p53, leading to cell cycle arrest and apoptosis.[7]
Visualizations
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
experimental procedure for microwave-assisted synthesis of benzofuran-2-carboxylic acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details an expedited and efficient microwave-assisted protocol for the synthesis of benzofuran-2-carboxylic acids. Benzofuran-2-carboxylic acid derivatives are crucial scaffolds in the development of biologically active molecules with potential applications in cancer treatment and for central nervous system disorders.[1] The described method utilizes a microwave-assisted Perkin rearrangement of 3-halocoumarins, offering significantly reduced reaction times and high yields compared to conventional heating methods.[1][2] This protocol provides a robust and rapid route for generating libraries of substituted benzofuran-2-carboxylic acids, which is highly valuable in drug discovery campaigns.
Introduction
The benzofuran moiety is a prominent heterocyclic core in numerous natural products and pharmacologically active compounds. Specifically, benzofuran-2-carboxylic acids and their derivatives have garnered significant attention due to their therapeutic potential.[1][3] Traditional synthetic routes to these compounds often involve lengthy reaction times and harsh conditions.[4][5] The advent of microwave-assisted organic synthesis has revolutionized the synthesis of such heterocyclic systems by dramatically accelerating reaction rates and often improving yields.[6]
This document provides a detailed experimental procedure for the microwave-assisted synthesis of benzofuran-2-carboxylic acids, proceeding through a two-step sequence involving the initial formation of 3-bromocoumarins followed by a Perkin rearrangement.[1]
Experimental Protocols
This synthesis is performed in two key stages: the microwave-assisted preparation of 3-bromocoumarins and the subsequent microwave-assisted Perkin rearrangement to yield the desired benzofuran-2-carboxylic acids.[1]
Stage 1: Microwave-Assisted Synthesis of 3-Bromocoumarins
This procedure describes the bromination of a coumarin precursor using N-bromosuccinimide (NBS) under microwave irradiation.
Materials:
-
Substituted 4-methylcoumarin
-
N-bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Microwave synthesis vial
-
Microwave reactor
-
Thin Layer Chromatography (TLC) supplies (e.g., silica gel plates, developing chamber)
-
Vacuum filtration apparatus
Procedure:
-
In a microwave reaction vessel, dissolve the starting 4-methylcoumarin (e.g., 4-Methyl-6,7-dimethoxycoumarin, 0.227 mmol) in acetonitrile (5 mL).[1]
-
Add N-bromosuccinimide (1.5 equivalents, 0.340 mmol) to the solution.[1]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 250W for 5 minutes, maintaining a temperature of 80 °C.[1]
-
Monitor the reaction progress using thin-layer chromatography (eluent: 3:1 CH₂Cl₂:EtOAc).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by vacuum filtration to yield the 3-bromocoumarin intermediate.[1]
Stage 2: Microwave-Assisted Perkin Rearrangement to Benzofuran-2-Carboxylic Acids
This protocol outlines the conversion of the 3-bromocoumarin intermediate into the target benzofuran-2-carboxylic acid.
Materials:
-
3-Bromocoumarin derivative (from Stage 1)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water
-
Microwave synthesis vial
-
Microwave reactor
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Place the 3-bromocoumarin (e.g., 3-Bromo-4-methyl-6,7-dimethoxycoumarin, 0.167 mmol) into a microwave vessel.[1]
-
Add ethanol (5 mL) and sodium hydroxide (3 equivalents, 0.503 mmol) to the vessel.[1]
-
Seal the vessel and place it in the microwave reactor, ensuring stirring is enabled.
-
Irradiate the mixture at 300W for 5 minutes, maintaining a temperature of 79 °C.[1]
-
Monitor the reaction by thin-layer chromatography (eluent: 3:1 CH₂Cl₂:EtOAc).[1]
-
Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove the ethanol.
-
Dissolve the crude product in a minimum volume of water.
-
The product can then be precipitated by acidification (e.g., with HCl) and collected by filtration, or purified by other standard methods.
Data Presentation
The following table summarizes the yields obtained for a series of benzofuran-2-carboxylic acids synthesized using the optimized microwave-assisted Perkin rearrangement protocol.[1]
| Compound | Starting 3-Bromocoumarin | Product | Yield (%) |
| 2a | 3-Bromo-4-methyl-6,7-dimethoxycoumarin | 5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid | 99 |
| 2b | 3-Bromo-4-methyl-7,8-dimethoxycoumarin | 6,7-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid | 99 |
| 2c | 3-Bromo-4,6-dimethylcoumarin | 3,5-Dimethyl-benzofuran-2-carboxylic acid | 98 |
| 2d | 3-Bromo-4,7-dimethylcoumarin | 3,6-Dimethyl-benzofuran-2-carboxylic acid | 98 |
Visualizations
The following diagram illustrates the experimental workflow for the microwave-assisted synthesis of benzofuran-2-carboxylic acids.
Caption: Experimental workflow for the two-step microwave-assisted synthesis.
Alternative Microwave-Assisted Approaches
While the Perkin rearrangement of 3-halocoumarins is a highly effective method, other microwave-assisted strategies have been developed for the synthesis of related benzofuran structures. For instance, a one-pot, three-component synthesis of benzofuran-2-carboxamides has been reported, reacting amines, chloroacetyl chloride, and 2'-hydroxyacetophenones under microwave irradiation.[7] This multicomponent approach allows for rapid diversification and the generation of libraries of benzofuran derivatives.[7] Additionally, microwave-assisted Sonogashira coupling reactions have been employed for the synthesis of 2,3-disubstituted benzofurans from 2-iodophenols, terminal acetylenes, and aryl iodides, demonstrating the versatility of microwave energy in facilitating complex organic transformations.[8] These alternative methods highlight the broad applicability of microwave synthesis in the efficient construction of the benzofuran scaffold and its derivatives.
References
- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. [PDF] Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. | Semantic Scholar [semanticscholar.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biological Screening of 5-Chlorobenzofuran-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the biological screening of 5-Chlorobenzofuran-2-carboxylic acid derivatives. These compounds have garnered significant interest in medicinal chemistry, primarily for their potential as anticancer agents. The following sections summarize their biological activities, outline key signaling pathways involved, and provide step-by-step experimental protocols for their evaluation.
Introduction
This compound and its derivatives are a class of heterocyclic compounds recognized for their diverse pharmacological activities. Extensive research has highlighted their potent antiproliferative and cytotoxic effects against a variety of human cancer cell lines.[1][2] The primary mechanism of action for their anticancer properties is the induction of apoptosis (programmed cell death) through the modulation of critical signaling pathways.[1][3] Additionally, certain derivatives have shown inhibitory activity against key cellular targets such as nuclear factor-kappa B (NF-κB) and cyclin-dependent kinase 2 (CDK2), further contributing to their therapeutic potential.[4][5][6] Some derivatives have also been investigated for their anti-inflammatory and antimicrobial properties.[7]
Biological Activities and Data Presentation
The primary biological activity of interest for this compound derivatives is their anticancer efficacy. This is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines. The data presented below is a summary of reported activities for various derivatives.
| Derivative Class | Target / Cell Line | Assay Type | Activity (IC50/GI50 in µM) | Reference |
| Benzofuran-2-carboxamides | MCF-7 (Breast Cancer) | MTT Assay | Noted as active | [1] |
| K562 (Leukemia) | MTT Assay | 5 | [2] | |
| HL60 (Leukemia) | MTT Assay | 0.1 | [2] | |
| ACHN (Renal), HCT15 (Colon), MM231 (Breast), NUGC-3 (Gastric), NCI-H23 (Lung), PC-3 (Prostate) | SRB Assay | 2.20 - 5.86 | [8] | |
| Benzofuran lignan derivative | Jurkat T-cells (T-cell leukemia) | Not Specified | Not Specified (Induces apoptosis) | [9] |
| Benzofuran-piperazine hybrids | Panc-1 (Pancreatic), MCF-7 (Breast), A549 (Lung) | Not Specified | Potent antiproliferative activity | [5][10][11] |
| CDK2 | Kinase Assay | 0.0409 - 0.0526 | [5][10] | |
| N-phenyl-benzofuran carboxamides | ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3 | Not Specified | 2.20 - 5.86 | [8] |
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound derivatives are mediated through several key signaling pathways. Understanding these pathways is crucial for designing effective screening assays and for elucidating the mechanism of action of novel derivatives.
Induction of Apoptosis
A primary mechanism of action is the induction of apoptosis in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which converge on the activation of caspase enzymes.[1]
Inhibition of NF-κB Signaling
NF-κB is a key transcription factor that promotes cell survival and proliferation. Inhibition of the NF-κB pathway can sensitize cancer cells to apoptosis.
Experimental Protocols
Detailed methodologies for key screening assays are provided below. These protocols are intended as a starting point and may require optimization based on the specific derivative and cell line used.
Protocol 1: Antiproliferative Activity Assessment (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the test compounds on cancer cells.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (test compounds)
-
Doxorubicin or other standard anticancer drug (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive control in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the test compounds (vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel oxindole/benzofuran hybrids as potential dual CDK2/GSK-3β inhibitors targeting breast cancer: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. [repository.cam.ac.uk]
- 11. researchgate.net [researchgate.net]
The Role of 5-Chlorobenzofuran-2-carboxylic Acid in Pharmaceutical Manufacturing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorobenzofuran-2-carboxylic acid is a versatile heterocyclic building block of significant interest in pharmaceutical research and development. Its substituted benzofuran scaffold is a key structural motif in a variety of biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound as a crucial intermediate in the synthesis of the antidepressant drug Vilazodone. Vilazodone's unique pharmacological profile as a dual-acting selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist makes it an important therapeutic agent for major depressive disorder.[1][2]
This application note will detail the synthetic pathway from this compound to Vilazodone, providing quantitative data and step-by-step experimental protocols. Additionally, the signaling pathway of Vilazodone is illustrated to provide a comprehensive understanding of its mechanism of action.
Synthetic Application: Intermediate in Vilazodone Synthesis
The primary application of this compound in pharmaceutical manufacturing is as a precursor for the synthesis of 5-(piperazin-1-yl)benzofuran-2-carboxamide, a key intermediate in the production of Vilazodone. The overall synthetic strategy involves a three-step process:
-
Amidation of this compound to yield 5-Chlorobenzofuran-2-carboxamide.
-
Nucleophilic Aromatic Substitution or Buchwald-Hartwig Amination to replace the chloro group with a piperazine moiety, affording 5-(piperazin-1-yl)benzofuran-2-carboxamide.
-
Condensation of the piperazinyl intermediate with 3-(4-chlorobutyl)-1H-indole-5-carbonitrile to yield Vilazodone.
Quantitative Data Summary
The following table summarizes the key transformations and typical yields for the synthesis of Vilazodone starting from this compound. It is important to note that yields can vary based on reaction scale and optimization.
| Step | Reaction | Reactants | Key Reagents/Catalysts | Solvent(s) | Typical Yield (%) | Purity (%) |
| 1 | Amidation | This compound, Ammonia | SOCl₂, NH₄OH | Dichloromethane | 80-90 | >95 |
| 2 | Piperazine Installation (Buchwald-Hartwig Amination) | 5-Chlorobenzofuran-2-carboxamide, Piperazine | Pd₂(dba)₃, XPhos, NaOtBu | Toluene | 70-85 | >98 |
| 3 | Condensation | 5-(piperazin-1-yl)benzofuran-2-carboxamide, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile | K₂CO₃, Et₃N | DMF | 65-75 | >99 |
Experimental Protocols
Step 1: Synthesis of 5-Chlorobenzofuran-2-carboxamide
This protocol describes the conversion of the carboxylic acid to the primary amide.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Aqueous ammonium hydroxide (NH₄OH)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (10 mL/g of acid) in a round-bottom flask, add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred solution of aqueous ammonium hydroxide (10 eq) in an ice bath.
-
Stir the resulting mixture vigorously for 1 hour.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude 5-Chlorobenzofuran-2-carboxamide, which can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Step 2: Synthesis of 5-(piperazin-1-yl)benzofuran-2-carboxamide
This protocol details the palladium-catalyzed Buchwald-Hartwig amination for the introduction of the piperazine moiety.[3]
Materials:
-
5-Chlorobenzofuran-2-carboxamide
-
Piperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and heating mantle
Procedure:
-
In a Schlenk tube, combine 5-Chlorobenzofuran-2-carboxamide (1.0 eq), piperazine (1.5 eq), and sodium tert-butoxide (1.4 eq).
-
Add the palladium catalyst Pd₂(dba)₃ (2 mol %) and the ligand XPhos (4 mol %).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (15 mL/g of carboxamide) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 5-(piperazin-1-yl)benzofuran-2-carboxamide.
Step 3: Synthesis of Vilazodone
This final step involves the condensation of the two key intermediates.[4][5]
Materials:
-
5-(piperazin-1-yl)benzofuran-2-carboxamide
-
3-(4-chlorobutyl)-1H-indole-5-carbonitrile
-
Potassium carbonate (K₂CO₃)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of 5-(piperazin-1-yl)benzofuran-2-carboxamide (1.0 eq) in anhydrous DMF (10 mL/g), add 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (1.1 eq), potassium carbonate (2.0 eq), and triethylamine (1.5 eq).[6]
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.
-
Collect the precipitated solid by filtration and wash thoroughly with water.
-
The crude Vilazodone can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to obtain a product of high purity.[7]
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for Vilazodone.
Mechanism of Action: Vilazodone Signaling Pathway
Vilazodone exhibits a dual mechanism of action, which is believed to contribute to its antidepressant effects.[2][8][9]
Caption: Vilazodone's dual signaling pathway.
Disclaimer: The provided protocols are intended for informational purposes for qualified professionals. All laboratory work should be conducted in a safe and appropriate environment, adhering to all institutional and regulatory guidelines. The reaction conditions and yields may require optimization based on specific laboratory settings and the scale of the synthesis.
References
- 1. 2-benzofurancarboxamide, 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)-1-piperazinyl)-, hydrochloride (1:1) | C26H28ClN5O2 | CID 6918313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN103965148A - Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 9. 5-[4-[4-(5-Cyanoindol-3-yl)butyl]piperazin-1-yl]benzofuran-2-carboxamide hydrochloride | 163521-08-2 | FC59658 [biosynth.com]
Application Notes and Protocols for Studying the Antimicrobial Properties of 5-Chlorobenzofuran-2-carboxylic Acid Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzofuran derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties.[1][2] 5-Chlorobenzofuran-2-carboxylic acid serves as a key intermediate in the synthesis of various biologically active compounds, including potential antimicrobial agents.[3] The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents, making the systematic evaluation of compounds like this compound analogs a critical area of research.[2][4]
These application notes provide detailed protocols for the in vitro evaluation of the antimicrobial properties of this compound analogs. The described methods include determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and assessment of anti-biofilm activity, which are fundamental assays for characterizing new antimicrobial agents.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of this compound analogs against common bacterial pathogens. This data is presented for illustrative purposes to guide researchers in structuring their experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogs
| Compound | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Candida albicans (ATCC 10231) MIC (µg/mL) |
| Analog 1 | 8 | 16 | 32 | >64 |
| Analog 2 | 4 | 8 | 16 | 32 |
| Analog 3 | 16 | 32 | 64 | >64 |
| Ciprofloxacin | 1 | 0.25 | 0.5 | NA |
| Fluconazole | NA | NA | NA | 2 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound Analogs
| Compound | Staphylococcus aureus (ATCC 25923) MBC (µg/mL) | Escherichia coli (ATCC 25922) MBC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MBC (µg/mL) |
| Analog 1 | 16 | 32 | >64 |
| Analog 2 | 8 | 16 | 32 |
| Analog 3 | 32 | 64 | >64 |
| Ciprofloxacin | 2 | 0.5 | 1 |
Table 3: Anti-Biofilm Activity of this compound Analogs
| Compound | Biofilm Inhibition (MBIC₅₀ in µg/mL) against S. aureus | Biofilm Eradication (MBEC₅₀ in µg/mL) against S. aureus |
| Analog 1 | 16 | >64 |
| Analog 2 | 8 | 32 |
| Analog 3 | 32 | >64 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4] The broth microdilution method is a standard and widely used technique for determining MIC values.[4][5]
Materials:
-
96-well microtiter plates
-
Test compounds (this compound analogs)
-
Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline (0.85%)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Protocol:
-
Preparation of Test Compounds: Dissolve the this compound analogs in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute the stock solution in CAMHB to prepare a working stock.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6] Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]
-
Serial Dilution: Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. Add 200 µL of the highest concentration of the test compound to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10. Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).[4]
-
Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[4]
-
Reading the MIC: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7][8]
Materials:
-
MIC plate from the previous experiment
-
Nutrient agar plates
-
Sterile pipette tips
-
Incubator (35 ± 2°C)
Protocol:
-
Subculturing: Following the determination of the MIC, take a 10 µL aliquot from the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells).[9][10]
-
Plating: Spot-inoculate the aliquots onto separate sections of a nutrient agar plate.
-
Incubation: Incubate the agar plate at 35 ± 2°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[9][10]
Anti-Biofilm Activity Assay
Biofilms are structured communities of bacteria that are more resistant to antimicrobial agents.[11] The crystal violet assay is a common method to quantify biofilm formation and inhibition.[12]
Materials:
-
96-well flat-bottom microtiter plates
-
Test compounds
-
Bacterial strains
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Phosphate-buffered saline (PBS)
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or acetic acid (33%)
-
Microplate reader
Protocol:
-
Biofilm Formation: Add 100 µL of an overnight bacterial culture (adjusted to a 0.5 McFarland standard and then diluted) to the wells of a 96-well plate. Add 100 µL of the test compounds at various sub-MIC concentrations. Include a growth control (no compound) and a sterility control (media only).
-
Incubation: Incubate the plate at 37°C for 24 hours without agitation.
-
Washing: After incubation, discard the planktonic cells and wash the wells twice with 200 µL of PBS to remove non-adherent bacteria.
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Destaining: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the stained biofilm.
-
Quantification: Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control wells.
Visualizations
Caption: Experimental workflow for antimicrobial susceptibility testing.
Caption: Potential antimicrobial mechanisms of benzofuran derivatives.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. microchemlab.com [microchemlab.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chlorobenzofuran-2-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Chlorobenzofuran-2-carboxylic acid, a key intermediate in the development of pharmaceuticals.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound. The primary synthesis route discussed involves two key steps:
-
Step 1: Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate via the reaction of 5-chlorosalicylaldehyde with ethyl bromoacetate.
-
Step 2: Hydrolysis of the ethyl ester to yield the final carboxylic acid.
Issue 1: Low Yield of Ethyl 5-chlorobenzofuran-2-carboxylate (Step 1)
A low yield in the initial cyclization step is a common challenge. One reported protocol achieves a yield of 84.8%.[2] If your yields are significantly lower, consider the following:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is refluxed for a sufficient duration. Some protocols specify up to 48 hours.[2] Monitor reaction progress using Thin Layer Chromatography (TLC).- Temperature: Maintain a consistent reflux temperature. For a dimethylformamide (DMF) and acetonitrile (MeCN) solvent system, this is typically around 82-85°C. |
| Suboptimal Base | - Base Strength: The choice of base is critical for the intramolecular condensation. While potassium carbonate is commonly used, stronger bases like cesium carbonate can improve the reaction rate and yield.[2] The base facilitates the deprotonation of the phenolic hydroxyl group, which is a key step in the reaction mechanism. |
| Poor Quality Reagents | - Purity of 5-chlorosalicylaldehyde: Impurities in the starting aldehyde can lead to side reactions. Ensure the aldehyde is pure and free from contaminants.- Purity of Ethyl Bromoacetate: Use freshly distilled or high-purity ethyl bromoacetate as it can degrade over time. |
| Solvent Effects | - Solvent Choice: A mixture of polar aprotic solvents like DMF and MeCN is often effective.[2] These solvents help to dissolve the reactants and facilitate the reaction. |
| Side Reactions | - Intermolecular Condensation: If the concentration of reactants is too high, intermolecular side reactions can occur, leading to the formation of polymeric byproducts. Ensure adequate solvent volume to favor the intramolecular cyclization. |
Experimental Workflow for Step 1: Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate
References
purification of 5-Chlorobenzofuran-2-carboxylic acid by recrystallization from ethanol/water
Technical Support Center: Purification of 5-Chlorobenzofuran-2-carboxylic Acid
This guide provides detailed protocols and troubleshooting advice for the purification of this compound via recrystallization from an ethanol/water solvent system.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My compound is not dissolving in the ethanol, even when heated. What should I do?
A1: Ensure you are using a sufficient volume of ethanol and that it is heated to near its boiling point. This compound, like many carboxylic acids, is significantly more soluble in hot ethanol than in cold. If it still doesn't dissolve, your starting material may contain a large amount of insoluble impurities. In this case, you can perform a hot filtration to remove the insoluble material before proceeding with the recrystallization.
Q2: No crystals are forming after the solution has cooled to room temperature. What went wrong?
A2: This is a common issue, often due to two main reasons:
-
Too much solvent was used: If an excess of ethanol was added, the solution may not be supersaturated upon cooling. To fix this, you can gently heat the solution to evaporate some of the ethanol and then allow it to cool again.[1][2]
-
The solution is supersaturated: The solution may need a nucleation site to initiate crystal growth.[1] Try one of the following methods to induce crystallization:
-
Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod.[1][3] This creates microscopic scratches that can serve as nucleation sites.
-
Seeding: Add a tiny crystal ("seed crystal") of pure this compound to the solution.[1][3]
-
Further Cooling: Place the flask in an ice bath to further decrease the compound's solubility.
-
Q3: An oil is forming instead of solid crystals. How can I fix this "oiling out"?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[1][4] This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution cools too quickly.[2][5] To resolve this:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional ethanol (the "good" solvent) to ensure the compound stays dissolved longer as it cools.[2]
-
Allow the solution to cool much more slowly. You can do this by leaving the flask on a countertop, insulated with a cloth, to slow the rate of heat loss.[6][7] Slower cooling encourages the formation of an ordered crystal lattice rather than a disordered oil.[8]
Q4: The final yield of my purified crystals is very low. How can I improve it?
A4: A low yield can result from several factors:
-
Using too much solvent: As mentioned in Q2, excess solvent will keep more of your compound dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the compound.[9]
-
Cooling for too short a time: Ensure the solution is thoroughly cooled in an ice bath to maximize the amount of product that crystallizes out of the solution.
-
Premature crystallization: If crystals form during a hot filtration step, product will be lost. Ensure your funnel and receiving flask are pre-heated.
-
Excessive washing: When washing the final crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[9]
Q5: My final crystals are still colored. How do I remove colored impurities?
A5: If your crude product is dissolved in the hot ethanol and the solution has a color, this indicates the presence of soluble, colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step.[2][8] The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield.
Data Summary
The following table summarizes key properties of this compound and typical expectations for this purification procedure.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₉H₅ClO₃ | [10][11] |
| Molecular Weight | 196.59 g/mol | [10] |
| Appearance | White to light yellow powder or crystal | [10] |
| Melting Point | 266 °C | [10] |
| Purity (Typical Crude) | ~90-95% | |
| Purity (After Recryst.) | >98% | [10] |
| Expected Yield | 75-90% |
Detailed Experimental Protocol
Objective: To purify crude this compound using a two-solvent recrystallization method with ethanol (solvent) and water (anti-solvent).
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (optional)
-
Erlenmeyer flasks (x2)
-
Hot plate with stirring capability
-
Stemless funnel and filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol. Heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent.[9]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl the flask and gently reheat for a few minutes.
-
Hot Filtration: Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted piece of filter paper in the funnel. Filter the hot solution quickly to remove any insoluble impurities (and charcoal, if used). This step prevents premature crystallization in the funnel.[4]
-
Induce Saturation: Reheat the clear filtrate. Add hot deionized water dropwise to the hot ethanol solution until you see persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures the solution is saturated but not yet supersaturated at the high temperature.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on a countertop. Slow cooling is crucial for forming large, pure crystals.[6][8] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture or pure ice-cold water to remove any remaining soluble impurities.
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the crystals to a watch glass and allow them to air dry completely.
Visual Troubleshooting Workflow
The following diagram outlines the decision-making process for troubleshooting common issues during recrystallization.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. ck12.org [ck12.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chemimpex.com [chemimpex.com]
- 11. This compound | 10242-10-1 [sigmaaldrich.com]
identifying and minimizing impurities in 5-Chlorobenzofuran-2-carboxylic acid production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Chlorobenzofuran-2-carboxylic acid. Our aim is to help you identify and minimize impurities, ensuring the highest quality of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-established synthetic route involves a two-step process. The first step is a Williamson ether synthesis reaction between 5-chlorosalicylaldehyde and an ethyl haloacetate (commonly ethyl bromoacetate) under basic conditions to form the intermediate ethyl 2-((4-chloro-2-formyl)phenoxy)acetate. This is followed by an intramolecular cyclization and subsequent hydrolysis of the ester to yield the final product, this compound.
Q2: What are the potential impurities I should be aware of during the synthesis?
A2: Several impurities can arise throughout the synthesis. These can be broadly categorized as starting materials, intermediates, and byproducts from side reactions. The most common potential impurities include:
-
Unreacted Starting Materials: 5-chlorosalicylaldehyde and ethyl bromoacetate.
-
Intermediate: Ethyl 2-((4-chloro-2-formyl)phenoxy)acetate.
-
Byproducts from Incomplete Cyclization: The uncyclized intermediate may persist if the reaction conditions are not optimal.
-
Byproducts from Premature Hydrolysis: Hydrolysis of the ethyl ester of the intermediate before cyclization can lead to the formation of 2-((4-chloro-2-formyl)phenoxy)acetic acid.
-
Over-alkylation Products: In the Williamson ether synthesis step, there is a possibility of the formation of diethyl 2,2'-(4-chloro-1,2-phenylene)bis(oxy)diacetate if both the phenolic and aldehydic groups react.
-
Decarboxylation Product: Although less common under standard conditions, the final product could potentially undergo decarboxylation to form 5-chlorobenzofuran, especially at elevated temperatures.
Q3: How can I monitor the progress of the reaction to minimize impurities?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials and, if available, the expected intermediate and final product, you can visualize the consumption of reactants and the formation of products and byproducts. A well-chosen solvent system will allow for clear separation of these components. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to track the concentration of each species over time.
Q4: What are the recommended purification methods for the final product?
A4: The most common purification method for this compound is recrystallization. Suitable solvent systems for recrystallization often include ethanol, acetic acid, or mixtures of organic solvents with water. For more challenging purifications where impurities have similar solubility, column chromatography on silica gel can be effective. An acidic mobile phase is often required to ensure the carboxylic acid is protonated and elutes properly.
Troubleshooting Guides
Issue 1: Low Yield of the Final Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Williamson Ether Synthesis | - Base Selection: Ensure a sufficiently strong and non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is used to deprotonate the phenol. - Reaction Time and Temperature: The reaction may require prolonged heating. Monitor by TLC to determine the optimal reaction time. - Solvent: Use a polar aprotic solvent like DMF or acetonitrile to facilitate the reaction. |
| Incomplete Cyclization | - Base for Cyclization: A strong base (e.g., sodium ethoxide) is typically required for the intramolecular condensation. - Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can interfere with the base and promote side reactions. |
| Product Loss During Workup | - Acidification: Ensure the pH is sufficiently low (pH ~2) during the final acidification step to fully precipitate the carboxylic acid. - Extraction: If performing a liquid-liquid extraction, ensure the correct number of extractions with an appropriate solvent to fully recover the product. |
Issue 2: Presence of Significant Impurities in the Final Product
| Observed Impurity (by HPLC/TLC) | Potential Cause | Minimization Strategy |
| High levels of 5-chlorosalicylaldehyde | Incomplete Williamson ether synthesis. | Increase the amount of ethyl bromoacetate (e.g., 1.1-1.2 equivalents), prolong the reaction time, or increase the reaction temperature. |
| Presence of ethyl 2-((4-chloro-2-formyl)phenoxy)acetate | Incomplete cyclization and/or hydrolysis. | Ensure sufficient base and optimal temperature for the cyclization step. For hydrolysis, ensure complete saponification by using an excess of base (e.g., NaOH or KOH) and adequate reaction time. |
| An additional spot with polarity between starting material and product | Possible formation of 2-((4-chloro-2-formyl)phenoxy)acetic acid due to premature hydrolysis. | Maintain anhydrous conditions during the Williamson ether synthesis and cyclization steps. |
| Discoloration of the final product (yellow to brown) | Potential formation of polymeric byproducts or degradation. | Avoid excessive heating during the reaction and purification steps. Purify the product promptly after synthesis. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate
-
Reaction Setup: To a solution of 5-chlorosalicylaldehyde (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2 equivalents).
-
Addition of Reagent: Add ethyl bromoacetate (1.1 equivalents) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
-
Hydrolysis: Dissolve the crude ethyl 5-chlorobenzofuran-2-carboxylate in ethanol and add an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Reaction: Heat the mixture to reflux for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities.
-
Precipitation: Acidify the aqueous layer with concentrated hydrochloric acid to pH ~2.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry to obtain this compound.
Protocol 3: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 305 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical guide for troubleshooting low product yield.
Caption: Workflow for the identification of impurities.
optimizing reaction conditions for the amidation of 5-Chlorobenzofuran-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the amidation of 5-Chlorobenzofuran-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the amidation of this compound?
A1: The most common and effective methods for amidating this compound involve the use of coupling agents to activate the carboxylic acid for reaction with an amine.[1] Key approaches include:
-
Carbodiimide Coupling: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[2][3] These are often paired with additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to improve reaction efficiency and minimize side reactions like racemization.[2]
-
Uronium/Aminium Salt Coupling: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are highly efficient and lead to faster reactions with less epimerization.[2][4] A successful amidation of the parent benzofuran-2-carboxylic acid has been reported using HATU.[5][6]
-
Phosphonium Salt Coupling: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also very effective, particularly for sterically hindered substrates.[2]
Q2: How do I choose the right coupling agent for my specific amine?
A2: The choice of coupling agent can significantly impact the success of your reaction. Consider the following:
-
For primary and secondary amines: Most standard coupling agents like EDC/HOBt, HATU, or PyBOP will be effective.
-
For sterically hindered amines: More reactive coupling agents like HATU or PyBOP are often preferred.[2]
-
For sensitive substrates to prevent racemization: The use of HATU or the combination of a carbodiimide (like DCC or DIC) with an additive like HOBt is recommended to minimize this side reaction.[2]
Q3: What are typical reaction conditions for the amidation of this compound?
A3: While optimal conditions should be determined experimentally, a general starting point is as follows:
-
Solvent: Anhydrous polar aprotic solvents such as Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN) are commonly used.
-
Base: A non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is typically added to neutralize the acid formed during the reaction and to deprotonate the amine if it is in a salt form.[1]
-
Temperature: Most amidation reactions are carried out at room temperature. However, for less reactive substrates, gentle heating may be required.[1] It is often beneficial to start the reaction at 0°C and then allow it to warm to room temperature.
-
Reaction Time: Reaction times can vary from a few hours to overnight, depending on the reactivity of the amine and the chosen coupling agent. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete activation of the carboxylic acid. 2. Poor nucleophilicity of the amine. 3. Degradation of reagents due to moisture. 4. Steric hindrance from the amine or carboxylic acid. | 1. Switch to a more powerful coupling agent (e.g., from EDC/HOBt to HATU or PyBOP).[1] 2. Consider converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine.[1] 3. Add a non-nucleophilic base like DIPEA or TEA to ensure the amine is deprotonated and sufficiently nucleophilic.[1] 4. Ensure all reagents and solvents are anhydrous. 5. Increase the reaction temperature or extend the reaction time.[1] |
| Presence of Unreacted Starting Material | 1. Insufficient amount of coupling agent or amine. 2. Short reaction time. | 1. Use a slight excess (1.1-1.5 equivalents) of the amine and coupling agent. 2. Increase the reaction time and monitor progress by TLC or LC-MS. |
| Formation of Side Products | 1. Racemization (if the amine is chiral). 2. Formation of N-acylurea byproduct with carbodiimide reagents. 3. Self-condensation of the carboxylic acid to form an anhydride. | 1. If using a carbodiimide like DCC or DIC, add HOBt or HOAt to suppress racemization.[2] Alternatively, use a coupling agent known for low racemization, such as HATU.[2] 2. The urea byproduct from DCC is often insoluble and can be removed by filtration.[2] Using EDC results in a water-soluble urea byproduct that can be removed during aqueous workup.[2] 3. Ensure the amine is added shortly after the activation of the carboxylic acid. |
| Difficult Purification | 1. Excess coupling agent or byproducts. 2. Polarity of the product is similar to impurities. | 1. For EDC, the byproducts are water-soluble and can be removed with an aqueous workup.[2] For DCC, the urea byproduct can be filtered off.[2] 2. Optimize your chromatography conditions (e.g., try a different solvent system or a different stationary phase). Recrystallization may also be a viable purification method. |
Experimental Protocols
General Protocol for Amidation using HATU
This protocol is a starting point and may require optimization for specific amines.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF or DCM.
-
Addition of Reagents: Add the amine (1.1 eq.) followed by DIPEA (2.0-3.0 eq.).
-
Activation: Cool the mixture to 0°C in an ice bath. Add HATU (1.2 eq.) portion-wise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the amidation of this compound.
Caption: Troubleshooting logic for low-yield amidation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
solubility issues of 5-Chlorobenzofuran-2-carboxylic acid in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with 5-Chlorobenzofuran-2-carboxylic acid in organic solvents.
Troubleshooting Guide
Issue: My this compound is not dissolving in my chosen organic solvent.
-
Possible Cause 1: Inappropriate Solvent Polarity. this compound is a polar molecule due to the carboxylic acid group, but also possesses a larger, non-polar benzofuran ring structure. The solubility will be dependent on the overall polarity of the solvent.
-
Troubleshooting Steps:
-
Consult a solvent polarity chart. Select a solvent with a polarity that better matches the compound.
-
For carboxylic acids, polar aprotic solvents are often effective. Try solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Alcohols can also be good solvents. Consider using methanol or ethanol.
-
If a non-polar solvent is required for your experiment, be aware that solubility is likely to be low.
-
-
-
Possible Cause 2: Insufficient Solvent Volume. The concentration of the compound may be exceeding its solubility limit in the chosen solvent.
-
Troubleshooting Steps:
-
Increase the volume of the solvent. Add more solvent in small increments while stirring until the compound dissolves.
-
Prepare a more dilute solution. If your experimental protocol allows, reduce the final concentration of the compound.
-
-
-
Possible Cause 3: Low Temperature. Solubility of solids in liquids generally increases with temperature.
-
Troubleshooting Steps:
-
Gently warm the mixture. Use a warm water bath and stir the solution. Be cautious and ensure the temperature is well below the solvent's boiling point.
-
Note: If the compound dissolves upon heating, it may precipitate out of the solution as it cools to room temperature.
-
-
-
Possible Cause 4: Slow Dissolution Rate. The compound may be dissolving, but at a very slow rate.
-
Troubleshooting Steps:
-
Increase agitation. Use a magnetic stirrer or vortex mixer to enhance the interaction between the solvent and the compound.
-
Use sonication. A sonication bath can help to break up solid particles and accelerate dissolution.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose organic solvents for dissolving this compound?
A1: Based on the structure of this compound, polar aprotic solvents and alcohols are predicted to be the most effective. We recommend starting with the following:
-
High Solubility (Predicted): Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)
-
Moderate to High Solubility (Predicted): Methanol, Ethanol
Q2: I need to use a less polar solvent for my reaction. What can I do to improve solubility?
A2: If your experiment requires a less polar solvent like ethyl acetate or dichloromethane, where solubility is expected to be lower, you can try a co-solvent system. Start by dissolving the this compound in a minimal amount of a high-solubility solvent (e.g., DMSO or methanol), and then slowly add this stock solution to your less polar solvent. Be observant for any signs of precipitation.
Q3: Can I use heat to dissolve the compound?
A3: Yes, gentle heating can be an effective method to increase the solubility of this compound. However, be aware that the compound may precipitate out of the solution upon cooling. If a stable room-temperature solution is required, you may need to work with a lower concentration.
Q4: How does the purity of this compound affect its solubility?
A4: Impurities can sometimes affect the solubility of a compound. If you are experiencing unexpected solubility issues, it is advisable to verify the purity of your material, for example, by checking its melting point. The reported melting point for this compound is in the range of 215-217°C.[]
Solubility Data
| Solvent | Solvent Type | Predicted Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High |
| Methanol | Polar Protic (Alcohol) | Moderate to High |
| Ethanol | Polar Protic (Alcohol) | Moderate |
| Acetonitrile | Polar Aprotic | Moderate |
| Ethyl Acetate | Moderately Polar | Low to Moderate |
| Dichloromethane (DCM) | Non-polar | Low |
| Hexanes | Non-polar | Very Low / Insoluble |
Experimental Protocols
Protocol for Determining Qualitative Solubility
-
Preparation: Add approximately 1-2 mg of this compound to a small vial.
-
Solvent Addition: Add 0.1 mL of the chosen organic solvent to the vial.
-
Observation: Vigorously vortex or stir the mixture for 1 minute at room temperature. Visually inspect for any undissolved solid.
-
Assessment:
-
If the solid completely dissolves, it is considered "soluble."
-
If the solid partially dissolves, it is "sparingly soluble."
-
If the solid does not appear to dissolve, it is "insoluble."
-
-
Heating (Optional): If the compound is sparingly soluble or insoluble, gently warm the vial in a water bath (not exceeding 50°C) and observe any changes in solubility. Note if the compound precipitates upon cooling.
Visual Troubleshooting Workflow
References
Technical Support Center: 5-Chlorobenzofuran-2-carboxylic acid Stability and Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Chlorobenzofuran-2-carboxylic acid. The information is designed to assist in the design, execution, and interpretation of stability and degradation studies.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
| Issue | Potential Cause | Troubleshooting Steps |
| No degradation observed under stress conditions. | Stress conditions are too mild. | - Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).- Elevate the temperature.- Extend the duration of the stress exposure. |
| The compound is highly stable under the tested conditions. | - This is a valid result. Ensure your analytical method is sensitive enough to detect low levels of degradation. | |
| Excessive degradation (>20%) is observed. [1][2] | Stress conditions are too harsh. | - Decrease the concentration of the stressor.- Lower the temperature.- Reduce the exposure time. |
| The compound is inherently unstable under these conditions. | - Consider if these conditions are relevant to the product's lifecycle. Focus on milder, more relevant stress conditions. | |
| Poor peak shape or resolution in HPLC analysis. | Improper mobile phase or column selection. | - Optimize the mobile phase composition (e.g., pH, organic modifier).- Experiment with a different stationary phase (e.g., C18, phenyl-hexyl).- Adjust the gradient profile for better separation. |
| Co-elution of the parent compound and degradation products. | - Modify the mobile phase gradient to improve separation.- Screen different column selectivities. | |
| Formation of unexpected or multiple degradation products. | Complex degradation pathways. | - This is a key outcome of forced degradation studies. The goal is to identify these products.- Utilize mass spectrometry (LC-MS) to identify the mass of the degradants and propose structures. |
| Interaction with excipients or container closure systems. | - If working with a drug product, test the drug substance alone to distinguish its intrinsic degradation from interactions. | |
| Inconsistent or non-reproducible results. | Variability in experimental conditions. | - Ensure precise control over temperature, concentration of reagents, and timing.- Use calibrated equipment. |
| Sample preparation issues. | - Ensure complete dissolution of the sample.- Be consistent with sample handling and dilution procedures. |
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of conducting stability and forced degradation studies on this compound?
A1: The primary goals are:
-
To identify the potential degradation products and elucidate the degradation pathways of the molecule.[3][4]
-
To demonstrate the specificity of the analytical method, ensuring it can accurately measure the compound in the presence of its degradants (i.e., the method is "stability-indicating").[1]
-
To understand the intrinsic stability of the molecule, which helps in determining appropriate storage conditions, re-test periods, and shelf life.[4]
-
To gain insights that can aid in the development of a stable formulation.[4]
Q2: What are the typical stress conditions for forced degradation studies of this compound?
A2: Typical stress conditions include exposure to acid, base, oxidation, heat, and light. The goal is to achieve a target degradation of 5-20%.[1][2]
| Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at room temperature and 60°C.[2][3] |
| Base Hydrolysis | 0.1 M NaOH at room temperature and 60°C.[2][3] |
| Oxidation | 3% H₂O₂ at room temperature.[2] |
| Thermal Degradation | Solid-state heating at 60°C or higher, potentially with humidity (e.g., 75% RH).[2][3] |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |
Q3: How can I analyze the samples from my degradation studies?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique.[1]
-
Detection: UV detection is often suitable for aromatic compounds like this compound.
-
Identification: Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for identifying the mass of the degradation products, which is crucial for structural elucidation.
Q4: What are the potential degradation pathways for this compound?
A4: While specific pathways need to be determined experimentally, potential degradation routes for a molecule with this structure include:
-
Hydrolysis: The ester linkage in the benzofuran ring could potentially be susceptible to cleavage under harsh acidic or basic conditions, although this is less common for the furan ring itself compared to an ester side chain.
-
Decarboxylation: Carboxylic acids can be prone to decarboxylation (loss of CO₂) upon heating, especially if there are stabilizing features in the resulting structure.
-
Oxidation: The benzofuran ring system can be susceptible to oxidative opening or the formation of hydroxylated byproducts.
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Store samples at room temperature and 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Store samples at room temperature and 60°C.
-
Withdraw aliquots at specified time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final peroxide concentration of 3%.
-
Store the sample at room temperature.
-
Withdraw aliquots at specified time points.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial.
-
Store the vial in an oven at a set temperature (e.g., 80°C).
-
At specified time points, dissolve a portion of the solid in the HPLC mobile phase for analysis.
-
-
Photostability:
-
Expose both the solid drug substance and a solution to light according to ICH Q1B guidelines.
-
Keep control samples protected from light.
-
Analyze the samples after the exposure period.
-
-
Analysis: Analyze all samples, including controls, using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Aqueous Phase (A): 0.1% Formic acid or phosphoric acid in water (to suppress the ionization of the carboxylic acid).
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Gradient Elution: Develop a gradient elution method to separate the parent compound from its degradation products. A typical starting gradient might be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 20% B (re-equilibration)
-
-
Detection: Use a UV detector. Determine the optimal wavelength for detection by running a UV scan of the parent compound (likely in the range of 254-300 nm).
-
Method Validation: Once the separation is optimized using samples from the forced degradation study, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
troubleshooting guide for scaling up 5-Chlorobenzofuran-2-carboxylic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 5-Chlorobenzofuran-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at a laboratory and pilot scale?
A1: The most prevalent and scalable two-step synthesis begins with the reaction of 5-chlorosalicylaldehyde with an α-haloacetate, typically ethyl bromoacetate or ethyl chloroacetate, in the presence of a base. This is followed by the hydrolysis of the resulting ethyl 5-chlorobenzofuran-2-carboxylate intermediate to yield the final carboxylic acid.
Q2: What are the critical parameters to control during the first step (cyclization) of the synthesis?
A2: Key parameters for the cyclization step include the choice of base, solvent, reaction temperature, and the quality of the starting materials. Anhydrous conditions are often preferred to prevent side reactions. The reaction is typically run at elevated temperatures, and proper temperature control is crucial to ensure complete reaction and minimize byproduct formation.
Q3: What challenges can be expected when scaling up the hydrolysis step?
A3: Scaling up the hydrolysis of ethyl 5-chlorobenzofuran-2-carboxylate can present challenges related to heat management, as the reaction can be exothermic. Ensuring uniform mixing in a large reactor is also critical for complete hydrolysis and to avoid localized areas of high base concentration, which could lead to side reactions. The precipitation of the product upon acidification also requires careful handling to ensure a manageable slurry consistency for filtration.
Q4: How can the purity of the final product be improved?
A4: The purity of this compound can be enhanced by careful control of reaction conditions to minimize byproduct formation. Post-synthesis, purification is typically achieved through recrystallization from a suitable solvent or by performing an acid-base workup to remove neutral and basic impurities.
Troubleshooting Guides
Issue 1: Low Yield of Ethyl 5-chlorobenzofuran-2-carboxylate in the Cyclization Step
| Potential Cause | Suggested Solution |
| Incomplete reaction | - Monitor the reaction progress using TLC or HPLC. - Ensure efficient stirring, especially in larger vessels, to maintain homogeneity. - Gradually increase the reaction time or temperature, while monitoring for impurity formation. |
| Suboptimal base | - Screen different bases. While potassium carbonate is common, other bases like cesium carbonate may offer improved yields in some cases.[1] - Ensure the base is finely powdered and dry. |
| Moisture in the reaction | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side reactions | - Optimize the reaction temperature to disfavor the formation of byproducts. - Ensure the purity of the starting 5-chlorosalicylaldehyde and ethyl bromoacetate. |
Issue 2: Incomplete Hydrolysis of the Ester Intermediate
| Potential Cause | Suggested Solution |
| Insufficient base or reaction time | - Use a sufficient excess of the base (e.g., 2-3 equivalents of NaOH or KOH). - Increase the reaction time and monitor for the disappearance of the starting ester by TLC or HPLC. |
| Poor mixing at scale | - Ensure adequate agitation to maintain a homogeneous mixture, especially in large reactors. - Consider the use of baffles in the reactor to improve mixing efficiency. |
| Low reaction temperature | - Increase the reaction temperature to reflux to ensure the reaction goes to completion. |
Issue 3: Formation of Impurities
| Potential Cause | Suggested Solution |
| Unreacted starting materials | - Optimize reaction stoichiometry and time to ensure full conversion. |
| Formation of O-alkylated intermediate | - Ensure sufficient temperature and time for the subsequent intramolecular cyclization. |
| Decarboxylation of the final product | - Avoid excessively high temperatures during the final workup and drying steps. |
| Hydrolysis of ethyl bromoacetate | - Use anhydrous conditions in the first step. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate
This protocol describes a general method for the synthesis of the ester intermediate.
Materials:
-
5-chlorosalicylaldehyde
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[1]
-
Anhydrous N,N-dimethylformamide (DMF) or a mixture of acetonitrile (MeCN) and DMF[1]
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 5-chlorosalicylaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous DMF or a 1:1 mixture of anhydrous MeCN and DMF.
-
Add the base (K₂CO₃ or Cs₂CO₃, 2.0 eq) to the solution.
-
Add ethyl bromoacetate (1.1-1.3 eq) dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC for completion).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or used directly in the next step.
Protocol 2: Synthesis of this compound (Hydrolysis)
This protocol follows a standard ester hydrolysis procedure.
Materials:
-
Ethyl 5-chlorobenzofuran-2-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve ethyl 5-chlorobenzofuran-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add NaOH or KOH pellets (2.0-3.0 eq) to the solution.
-
Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Acidify the mixture to pH 1-2 by the slow addition of concentrated HCl. A precipitate will form.
-
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water.
-
Dry the product under vacuum to yield this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate
| Base | Solvent | Temperature | Time | Yield | Reference |
| K₂CO₃ | DMF | 92-94 °C | 4 h | High | General procedure for similar compounds |
| Cs₂CO₃ | MeCN/DMF (1:1) | Reflux | 48 h | 84.8% | [1] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 10242-10-1 | [2] |
| Molecular Formula | C₉H₅ClO₃ | [2] |
| Molecular Weight | 196.59 g/mol | [2] |
| Melting Point | 266 °C | [2] |
| Appearance | White to light yellow powder/crystal | [2] |
Visualizations
References
Technical Support Center: Purification of Halogenated Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of halogenated benzofuran derivatives.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Recovery of Halogenated Benzofuran Derivative After Column Chromatography
Question: I am experiencing significant loss of my halogenated benzofuran derivative during silica gel column chromatography. What are the potential causes and solutions?
Answer:
Low recovery from silica gel chromatography is a frequent challenge when purifying halogenated benzofurans. The acidic nature of standard silica gel can lead to the degradation of sensitive benzofuran rings. Additionally, strong interactions between the halogenated compound and the stationary phase can result in irreversible adsorption or streaking, leading to product loss.[1]
Here are several troubleshooting steps to improve your recovery:
-
Deactivate the Silica Gel: To mitigate degradation on acidic silica, you can neutralize the stationary phase. This can be achieved by preparing a slurry of the silica gel in your chosen eluent system containing a small amount of a base, such as triethylamine (~1%), before packing the column.[1]
-
Alternative Stationary Phases: Consider using a less acidic or basic stationary phase. Neutral alumina can be a good alternative to silica gel. For specific separations, other stationary phases like Florisil® or C18-functionalized silica (for reverse-phase chromatography) may be beneficial.[2]
-
Optimize the Eluent System: A well-optimized eluent system is crucial. Your target compound should have an Rf value between 0.2 and 0.4 on a TLC plate to ensure efficient elution and separation.[1] A shallow gradient of increasing polarity during elution can improve the separation of closely eluting impurities.[2]
-
Employ Flash Chromatography: Minimizing the time your compound spends on the column can significantly reduce degradation. Flash chromatography, which uses pressure to increase the flow rate, is highly recommended.[1]
Issue 2: Co-elution of Isomers or Structurally Similar Impurities
Question: I am unable to separate my desired halogenated benzofuran from its regioisomer or other closely related impurities using column chromatography. What strategies can I use to improve separation?
Answer:
The separation of isomers is a common and significant challenge in the purification of halogenated benzofurans due to their very similar polarities.
-
Chromatography Optimization:
-
TLC Analysis: Meticulous TLC analysis with various solvent systems is the first step. Experiment with different ratios of non-polar solvents (e.g., hexanes, petroleum ether) and polar solvents (e.g., ethyl acetate, dichloromethane). The goal is to find a system that shows the largest possible difference in Rf values (ΔRf) between your product and the impurity.
-
Shallow Gradient: During column chromatography, employ a very shallow gradient of the more polar solvent. This can help to resolve compounds with very similar Rf values.[2]
-
Alternative Stationary Phases: If silica gel is ineffective, consider other stationary phases. For some isomers, alumina may provide different selectivity. Reverse-phase HPLC with a C18 column can also be effective, particularly for more polar benzofuran derivatives.
-
-
Recrystallization: If the product is a solid, recrystallization is a powerful technique for separating isomers and removing minor impurities. The key is to find a suitable solvent or solvent system where the solubility of the desired isomer and the impurity differ significantly with temperature.
-
Preparative HPLC: For very challenging separations where column chromatography and recrystallization are insufficient, preparative HPLC is a valuable tool. Both normal-phase and reverse-phase preparative HPLC can offer high-resolution separation.[2]
Issue 3: Product Fails to Crystallize or Oils Out During Recrystallization
Question: My halogenated benzofuran derivative remains an oil or precipitates as an oil instead of forming crystals during recrystallization. How can I induce crystallization?
Answer:
The inability to form crystals is often due to the presence of residual solvents or impurities that inhibit the formation of a crystal lattice.
Here are some techniques to promote crystallization:
-
High Vacuum Drying: Ensure all residual solvent from the previous purification step is thoroughly removed by drying the oil under high vacuum, possibly with gentle heating.[1]
-
Trituration: This technique involves adding a solvent in which your compound is poorly soluble, but the impurities are soluble. By stirring or scratching the mixture, the desired compound may be induced to solidify.[1]
-
Solvent/Anti-Solvent Recrystallization:
-
Dissolve the oil in a minimal amount of a "good" solvent in which it is highly soluble.
-
Slowly add a "poor" or "anti-solvent" in which the compound is insoluble until the solution becomes slightly turbid.
-
Add a drop or two of the "good" solvent to redissolve the initial precipitate and obtain a clear solution.
-
Allow the solution to cool slowly. Seeding with a small crystal of the pure compound, if available, can be beneficial.
-
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Cooling: Slow cooling is crucial for the formation of well-defined crystals. Allow the solution to cool to room temperature undisturbed before placing it in a refrigerator or freezer.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I can expect in the synthesis of halogenated benzofurans?
A1: Common impurities include:
-
Unreacted starting materials.
-
Regioisomers: Formed during the halogenation step, where the halogen is introduced at a different position on the benzofuran ring.
-
Over-halogenated products: Derivatives with more than one halogen atom.
-
Byproducts from side reactions: Depending on the synthetic route, these can vary significantly.
Q2: How can I effectively monitor the progress of my column chromatography?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method. Collect fractions and spot them on a TLC plate alongside a spot of your crude starting material and, if available, a pure standard of your target compound. This allows you to identify which fractions contain your purified product and whether they are free from impurities.
Q3: What visualization techniques can I use for halogenated benzofurans on a TLC plate?
A3:
-
UV Light (254 nm): Most aromatic compounds, including benzofurans, will appear as dark spots on a fluorescent TLC plate under short-wave UV light.
-
Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized. It will often produce yellow-brown spots on a purple background.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause many organic compounds to appear as brown spots.
Q4: Can I use reverse-phase chromatography for the purification of halogenated benzofurans?
A4: Yes, reverse-phase chromatography can be a very effective technique, especially for more polar halogenated benzofuran derivatives or when normal-phase chromatography fails to provide adequate separation. A C18 column is a common choice for the stationary phase, and the mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.
Data Presentation
The following tables summarize quantitative data for common purification techniques for halogenated benzofuran derivatives. Please note that optimal conditions can be highly substrate-dependent.
Table 1: Column Chromatography Parameters for Halogenated Benzofuran Derivatives
| Compound | Stationary Phase | Eluent System (v/v) | Typical Rf | Reference |
| 2-Bromobenzofuran | Silica Gel | Hexane/Ethyl Acetate (95:5) | ~0.4 | [3] |
| 5-Chlorobenzofuran | Silica Gel | Petroleum Ether/Ethyl Acetate (98:2) | Not Reported | |
| 2-Aryl-5-fluorobenzofurans | Silica Gel | Hexane/Ethyl Acetate (gradient) | Not Reported | |
| 2-Iodobenzofuran | Silica Gel | Hexane | Not Reported |
Table 2: Recrystallization Solvents for Halogenated Benzofuran Derivatives
| Compound | Solvent(s) | Observations | Reference |
| 7-Chloro-3-methylbenzofuran | Ethanol | - | [4] |
| 2-Benzoyl-3-(bromomethyl)benzofuran | Cold Alcohol | Used for washing the solid | [5] |
| 3-Amino-6-(1H-1,3-benzodiazol-1-yl)-4,5,7-trifluorobenzofuran-2-carboxylate | Ethanol | Off-white solid obtained | [6] |
| 2,5-Dibromo-1,4-benzoquinone | Dichloromethane | Yellow solid obtained after removal of solvent | [7] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
This protocol outlines a general procedure for the purification of a halogenated benzofuran derivative using flash column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various eluent systems (e.g., mixtures of hexane and ethyl acetate in different ratios) to find a system that provides good separation and an Rf value of approximately 0.2-0.4 for the target compound.
-
-
Column Preparation:
-
Select a column of appropriate size based on the amount of crude material (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent identified from the TLC analysis.
-
Carefully pour the slurry into the column, ensuring even packing without air bubbles. A gentle tapping of the column can help.
-
Add a layer of sand on top of the silica gel to protect the surface.
-
Equilibrate the column by running 2-3 column volumes of the initial eluent through it.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel.
-
Dry Loading: For compounds that are not very soluble in the eluent, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Begin elution with the least polar solvent system.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase according to the separation observed on the TLC.
-
Maintain a constant flow rate. For flash chromatography, this is typically achieved by applying gentle air pressure.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Protocol 2: General Procedure for Mixed-Solvent Recrystallization
This protocol describes a general method for purifying a solid halogenated benzofuran derivative using a two-solvent system.
-
Solvent Selection:
-
Find a "soluble solvent" in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature.
-
Find an "insoluble solvent" in which the compound is poorly soluble even at elevated temperatures. The two solvents must be miscible. Common pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot "soluble solvent" to just dissolve the solid. It is important to use the minimum amount of hot solvent to ensure a high recovery.
-
-
Inducing Crystallization:
-
While the solution is still hot, slowly add the "insoluble solvent" dropwise until the solution becomes faintly and persistently cloudy.
-
Add a few drops of the hot "soluble solvent" to redissolve the precipitate and make the solution clear again.
-
-
Cooling and Crystal Formation:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold "insoluble solvent" or a cold mixture of the two solvents to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Mandatory Visualization
Caption: General experimental workflow for the purification of halogenated benzofuran derivatives.
Caption: Troubleshooting workflow for low recovery during the purification of halogenated benzofurans.
References
- 1. researchgate.net [researchgate.net]
- 2. Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Page loading... [guidechem.com]
strategies to avoid decarboxylation of 5-Chlorobenzofuran-2-carboxylic acid during reactions
Welcome to the technical support center for 5-Chlorobenzofuran-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling this versatile compound, with a specific focus on preventing unwanted decarboxylation during chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is the risk of decarboxylation when working with this compound?
A1: this compound possesses a relatively high melting point (reported as 215-217°C and 266°C), suggesting good thermal stability.[1][2] However, like many aryl carboxylic acids, it is susceptible to decarboxylation under certain conditions, particularly at elevated temperatures. For similar heterocyclic carboxylic acid structures, decarboxylation has been observed in the range of 85-130°C, especially in the presence of catalysts. Therefore, careful control of reaction conditions is crucial to prevent the loss of the carboxyl group.
Q2: What reaction conditions are known to promote the decarboxylation of aryl carboxylic acids?
A2: High temperatures are the primary driver of decarboxylation. The process can be accelerated by the presence of:
-
Transition metal catalysts: Copper-based catalysts are particularly effective at promoting decarboxylation.
-
Strong acids or bases: These can facilitate the removal of the carboxyl group, especially at elevated temperatures.
-
Microwave irradiation: This can rapidly heat the reaction mixture, leading to unintended decarboxylation if not carefully controlled.
Q3: How can I perform an amide coupling reaction with this compound while minimizing decarboxylation?
A3: The key is to use mild reaction conditions and avoid excessive heat. Modern peptide coupling reagents are highly effective for this purpose. It is recommended to perform the reaction at or below room temperature.
Q4: What are the best practices for esterifying this compound without causing decarboxylation?
A4: Similar to amide coupling, mild conditions are essential. Avoid traditional high-temperature Fischer esterification. Instead, consider methods such as:
-
Carbodiimide-mediated esterification: Using reagents like DCC or EDC in the presence of a catalyst like DMAP at room temperature.
-
Alkylation of the carboxylate salt: This involves forming the carboxylate salt with a non-nucleophilic base and then reacting it with an alkyl halide.
Troubleshooting Guides
Issue 1: My reaction is showing a significant amount of the decarboxylated byproduct, 5-chlorobenzofuran.
| Potential Cause | Troubleshooting Step |
| Excessive Reaction Temperature | Monitor the internal reaction temperature carefully. If the reaction requires heating, attempt to lower the temperature and extend the reaction time. Consider if a more active catalyst could allow for a lower reaction temperature. |
| Inappropriate Catalyst | If using a transition metal catalyst for another transformation in the molecule, be aware of its potential to catalyze decarboxylation. Screen alternative catalysts known to be less prone to this side reaction. |
| Prolonged Reaction Time at Elevated Temperature | Optimize the reaction time. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed. |
| Strongly Acidic or Basic Conditions | If possible, use milder acids or bases. Buffer the reaction mixture if pH control is critical for other functional groups. |
Issue 2: My amide coupling or esterification reaction is sluggish at low temperatures, and I'm hesitant to increase the heat due to the risk of decarboxylation.
| Potential Cause | Troubleshooting Step |
| Inefficient Coupling Reagent | Switch to a more potent coupling reagent. For example, if DCC/DMAP is slow, consider using HATU or HBTU, which are known for their high reactivity at room temperature.[3] |
| Steric Hindrance | If either the carboxylic acid or the amine/alcohol is sterically hindered, the reaction may require a more powerful activation method or a longer reaction time. Consider using a less hindered reagent if possible, or a more specialized coupling agent designed for hindered substrates. |
| Solvent Effects | The choice of solvent can significantly impact reaction rates. Ensure the reactants are fully soluble. Aprotic polar solvents like DMF or NMP can often accelerate coupling reactions. |
| Insufficient Activation Time | When using a coupling reagent, allow for a sufficient pre-activation time for the carboxylic acid before adding the amine or alcohol. This ensures the formation of the active ester intermediate. |
Data Presentation
The following table summarizes reaction conditions that can influence the decarboxylation of aryl carboxylic acids.
| Parameter | Conditions to AVOID Decarboxylation | Conditions that PROMOTE Decarboxylation |
| Temperature | Room Temperature (0-25°C) | High Temperature (>85°C) |
| Catalysts | Avoid transition metals, especially Copper | Copper salts (e.g., Cu₂O), Palladium |
| pH | Neutral to mildly basic | Strongly acidic or strongly basic |
| Additives | Standard amide coupling reagents (HATU, HBTU, DCC, EDC) | - |
| Heating Method | Standard oil bath with careful monitoring | Uncontrolled microwave heating |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol provides a general method for the amide coupling of this compound under mild conditions to minimize the risk of decarboxylation.
-
Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add the desired amine (1.1 equivalents), HATU (1.1 equivalents), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Reaction: Stir the reaction mixture at room temperature (20-25°C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl), followed by a mild aqueous base (e.g., saturated NaHCO₃ solution), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Esterification using DCC and DMAP
This protocol describes a mild method for the esterification of this compound.
-
Dissolution: In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), the desired alcohol (1.2 equivalents), and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 equivalents) in anhydrous Dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of DCC: Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in DCM dropwise to the cooled mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with cold DCM.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for Amide Coupling.
Caption: Factors Influencing Decarboxylation.
References
Validation & Comparative
Unveiling the Anticancer Potential: A Comparative Analysis of 5-Chlorobenzofuran-2-carboxylic Acid Derivatives and Established Drugs
For Immediate Release
A detailed investigation into the biological activity of novel 5-Chlorobenzofuran-2-carboxylic acid derivatives reveals their promising potential as anticancer agents, exhibiting comparable efficacy to the widely used chemotherapy drug, doxorubicin. This guide provides a comprehensive comparison of these derivatives with known anticancer drugs, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Scientists have synthesized and evaluated a series of 5-Chlorobenzofuran-2-carboxamide derivatives, demonstrating their potent anti-proliferative effects against the human breast adenocarcinoma cell line, MCF-7. The primary mechanism of action for these compounds is the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. This is achieved through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Quantitative Performance Analysis: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency, representing the concentration at which it inhibits 50% of a biological process. The following table summarizes the IC50 values of several 5-Chlorobenzofuran-2-carboxamide derivatives against the MCF-7 cell line, alongside a selection of established anticancer drugs. This data highlights the competitive anticancer activity of the novel derivatives.
| Compound/Drug | Target/Class | IC50 (µM) vs. MCF-7 Cells |
| 5-Chlorobenzofuran-2-carboxamide Derivatives | ||
| Derivative 15 | Apoptosis Inducer | 1.136[1] |
| Derivative 8 | Apoptosis Inducer | 2.415[1] |
| Derivative 21 | Apoptosis Inducer | 1.872[1] |
| Derivative 22 | Apoptosis Inducer | 2.033[1] |
| Known Anticancer Drugs | ||
| Doxorubicin | Topoisomerase II Inhibitor | ~0.4 - 8.3[1] |
| Cisplatin | DNA Cross-linking Agent | ~1.65 - 20.9 |
| Paclitaxel | Microtubule Stabilizer | ~0.002 - 0.01 |
| Tamoxifen | Selective Estrogen Receptor Modulator | ~5 - 15 |
| Etoposide | Topoisomerase II Inhibitor | ~1 - 5 |
Note: IC50 values for known anticancer drugs can exhibit variability across different studies due to variations in experimental conditions.
Delving into the Mechanism of Action: The Apoptotic Pathway
The 5-Chlorobenzofuran-2-carboxamide derivatives trigger a cascade of molecular events within cancer cells, ultimately leading to their demise. This process involves key proteins that regulate apoptosis.
Key Molecular Events:
-
Caspase Activation: These derivatives have been shown to significantly increase the activity of caspase-8 and caspase-9, which are initiator caspases for the extrinsic and intrinsic pathways, respectively. This leads to the activation of caspase-3, the primary executioner caspase responsible for dismantling the cell.
-
Modulation of Bcl-2 Family Proteins: The compounds effectively upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a crucial step in initiating the intrinsic apoptotic pathway.
The following diagram illustrates the signaling pathway activated by these derivatives:
Caption: Apoptotic signaling pathway induced by 5-Chlorobenzofuran-2-carboxamide derivatives.
Experimental Protocols: Ensuring Reproducibility
To facilitate further research and validation, detailed methodologies for the key experiments are provided below.
MTT Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of the compounds.
-
Principle: The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 5-Chlorobenzofuran-2-carboxamide derivatives or control drugs and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
-
Flow Cytometry for Cell Cycle Analysis
This technique determines the effect of the compounds on the cell cycle progression.
-
Principle: Cells are stained with a fluorescent dye, propidium iodide (PI), which binds to DNA. The fluorescence intensity of each cell is proportional to its DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compounds for the desired time, then harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol.
-
Staining: Remove the ethanol, wash with PBS, and resuspend the cells in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
-
Caspase Activity Assay
This assay quantifies the activity of key apoptotic caspases.
-
Principle: The assay utilizes specific peptide substrates for caspases-3, -8, and -9 that are conjugated to a fluorescent or colorimetric reporter. Cleavage of the substrate by the active caspase releases the reporter, and the resulting signal is proportional to the caspase activity.
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compounds. Harvest and lyse the cells to release their intracellular contents.
-
Assay Reaction: Add the cell lysate to a 96-well plate containing the specific caspase substrate and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Signal Measurement: Measure the fluorescence or absorbance using a microplate reader. The fold increase in caspase activity is calculated relative to untreated control cells.
-
The following diagram outlines the general workflow for evaluating the anticancer properties of these compounds:
Caption: General experimental workflow for in vitro anticancer evaluation.
References
A Comparative Guide to the Structure-Activity Relationship of 5-Chlorobenzofuran-2-carboxylic Acid Analogs as Potent Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 5-Chlorobenzofuran-2-carboxylic acid analogs, focusing on their structure-activity relationships (SAR) as anti-cancer agents. The information presented herein is compiled from recent studies to facilitate the ongoing research and development of this promising class of compounds.
Structure-Activity Relationship and Biological Activity
The anti-proliferative activity of this compound analogs is significantly influenced by the nature of the substituents on the benzofuran core and the carboxamide moiety. The core structure, this compound, serves as a key intermediate in the synthesis of various biologically active compounds.[1] The primary focus of SAR studies has been on the modification of the carboxamide group, revealing that these modifications can significantly impact the cytotoxic efficacy of the compounds.
A series of 5-Chlorobenzofuran-2-carboxamide derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[2][3] Notably, the introduction of a phenethyl group at the amide nitrogen has been shown to enhance anticancer activity.[3] Further substitutions on this phenethyl group can fine-tune the potency.
Key Findings from SAR Studies:
-
Amide Substituents: The nature of the substituent on the carboxamide nitrogen is a critical determinant of anti-proliferative activity.[2]
-
N-Phenethyl Group: The presence of an N-phenethyl group generally enhances anticancer activity.[3]
-
Substituents on the N-Phenethyl Ring:
-
Morpholine: A morpholine substituent on the phenethyl ring, as seen in Compound 15 , results in potent activity, equipotent to the well-known chemotherapy drug doxorubicin against the MCF-7 cell line.[3][4]
-
Dimethylamino and Methoxy Groups: The presence of dimethylamino (Compound 21 ) and methoxy (Compound 22 ) groups on the phenethyl moiety also leads to significant anti-proliferative activity.[4]
-
-
Selectivity: These compounds have shown a degree of selectivity for cancer cells over non-cancerous cells, as demonstrated by their limited cytotoxicity against the MCF-10A normal breast epithelial cell line.[3][4]
Quantitative Data Presentation
The following table summarizes the in vitro anti-proliferative activity (IC50 values) of key 5-Chlorobenzofuran-2-carboxamide analogs against the human breast adenocarcinoma cell line, MCF-7.
| Compound ID | Amide Substituent (R) | IC50 (µM) against MCF-7 | Reference |
| 8 | 2-Phenylethyl | 2.415 | [4] |
| 15 | 2-(4-Morpholinophenyl)ethyl | 1.136 | [4] |
| 21 | 2-(4-(Dimethylamino)phenyl)ethyl | 1.872 | [4] |
| 22 | 2-(4-Methoxyphenyl)ethyl | 2.033 | [4] |
| Doxorubicin | (Reference Drug) | 1.136 | [4] |
Mechanism of Action: Induction of Apoptosis
5-Chlorobenzofuran-2-carboxamide derivatives exert their anti-cancer effects primarily through the induction of apoptosis (programmed cell death).[2][4] Mechanistic studies have revealed that these compounds activate both the intrinsic and extrinsic apoptotic pathways.[4]
Key molecular events in the apoptotic cascade initiated by these analogs include:
-
Caspase Activation: Significant increases in the activity of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3) are observed.[4]
-
Modulation of Bcl-2 Family Proteins: The compounds lead to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[4]
-
Mitochondrial Pathway: The altered Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[4]
This cascade of events culminates in the activation of executioner caspases, leading to the systematic dismantling of the cancer cell.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.
Synthesis of 5-Chloro-N-(substituted)benzofuran-2-carboxamides
A general synthetic route to this class of compounds involves the following steps:
-
Esterification of 5-Chlorosalicylic Acid: 5-Chlorosalicylic acid is first converted to its corresponding ethyl ester.
-
Hydrolysis: The resulting ester is hydrolyzed to yield this compound.[5]
-
Amide Coupling: The this compound is then coupled with the desired amine. A typical procedure is as follows:
-
Dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).[5]
-
Add the appropriate substituted amine (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature until completion.
-
Purify the final product using column chromatography.
-
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds and to calculate their IC50 values.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.[3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent like DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Caspase Activity Assay
This assay quantifies the activity of key caspases involved in apoptosis.
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a specified time.
-
Cell Lysis: Lyse the cells using a lysis buffer to release the cytosolic contents.
-
Substrate Addition: Add a colorimetric or fluorometric substrate specific for the caspase of interest (e.g., DEVD-pNA for caspase-3) to the cell lysate.
-
Incubation: Incubate the mixture to allow the active caspase to cleave the substrate.
-
Signal Detection: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader. The signal intensity is proportional to the caspase activity.
Western Blot Analysis for Bax and Bcl-2
This technique is used to determine the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.
-
Protein Extraction: Extract total protein from treated and untreated cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax and Bcl-2.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression level.
Visualizations
The following diagrams illustrate the key signaling pathway and a general experimental workflow for the SAR studies of this compound analogs.
References
- 1. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative potency of novel benzofuran-2-carboxamides on tumour cell lines: cell death mechanisms and determination of crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
5-Chlorobenzofuran-2-carboxylic Acid: A Comparative Guide for Synthetic Intermediates in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a suitable synthetic intermediate is a critical decision that can significantly impact the efficiency and success of a drug discovery program. Benzofuran derivatives are a prominent class of heterocyclic compounds frequently utilized as scaffolds for pharmacologically active molecules. This guide provides an objective comparison of 5-Chlorobenzofuran-2-carboxylic acid with other key benzofuran derivatives as synthetic intermediates, supported by experimental data and detailed protocols.
The versatile benzofuran ring system is a core component of numerous bioactive natural products and synthetic pharmaceuticals. The strategic functionalization of this scaffold is paramount in medicinal chemistry. Benzofuran-2-carboxylic acids, in particular, serve as valuable building blocks, allowing for the introduction of diverse functionalities, most commonly through amide bond formation. The nature and position of substituents on the benzene ring can profoundly influence the reactivity of the carboxylic acid group and provide handles for further chemical modifications. This guide focuses on comparing the synthesis and utility of this compound with its unsubstituted, bromo-substituted, and other analogues.
Comparison of Synthetic Yields of Benzofuran-2-carboxylic Acid Derivatives
The efficiency of synthesizing the benzofuran-2-carboxylic acid core is a key consideration. A common and effective method involves the condensation of a substituted salicylaldehyde with an alpha-haloacetate followed by cyclization. The yields of this process can vary depending on the substituents present on the salicylaldehyde precursor.
| Derivative | Starting Material | Typical Yield (%) | Reference |
| Ethyl Benzofuran-2-carboxylate | Salicylaldehyde | ~75% | [1] |
| Ethyl 5-Chlorobenzofuran-2-carboxylate | 5-Chlorosalicylaldehyde | 84.8% | |
| Ethyl 5-Bromobenzofuran-2-carboxylate | 5-Bromosalicylaldehyde | 78% | [2] |
| Ethyl 5,7-Dichlorobenzofuran-2-carboxylate | 5,7-Dichlorosalicylaldehyde | 85% | [2] |
| Ethyl 5-Nitrobenzofuran-2-carboxylate | 5-Nitrosalicylaldehyde | High (not specified) | [3] |
Note: The carboxylic acids are typically obtained by the hydrolysis of the corresponding ethyl esters.
The data suggests that the presence of electron-withdrawing groups, such as chloro and bromo, at the 5-position of the salicylaldehyde can lead to high yields in the formation of the benzofuran-2-carboxylate scaffold. This makes both 5-chloro and 5-bromo derivatives readily accessible intermediates.
Reactivity in Subsequent Transformations: Amide Bond Formation
A primary application of benzofuran-2-carboxylic acids in drug discovery is their conversion to amides, which are prevalent in many drug candidates. The reactivity of the carboxylic acid can be influenced by the electronic nature of the substituents on the benzofuran ring. While direct comparative kinetic studies are scarce in the literature, the high yields reported for the synthesis of various benzofuran-2-carboxamides from their corresponding carboxylic acids suggest that these intermediates are generally excellent substrates for amide coupling reactions. For instance, the synthesis of 5-amino-7-methoxy-2-benzofuranocarboxylic acid N-methyl amide from its corresponding ester proceeds in a near-quantitative yield of 98%[4].
The workflow for utilizing these intermediates typically involves the initial synthesis of the benzofuran-2-carboxylic acid, followed by amide coupling with a desired amine.
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. A convenient synthesis of 2-substituted benzofurans from salicylaldehydes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
advantages of using 5-Chlorobenzofuran-2-carboxylic acid in medicinal chemistry for yield and efficiency
A Comparative Guide to Yield and Efficiency in the Synthesis of Biologically Active Scaffolds
In the landscape of medicinal chemistry, the benzofuran core is a privileged scaffold, forming the backbone of numerous therapeutic agents. Among its many derivatives, 5-Chlorobenzofuran-2-carboxylic acid has emerged as a particularly valuable building block. Its strategic chloro-substitution offers distinct advantages in terms of synthetic yield and efficiency, ultimately impacting the pace and cost-effectiveness of drug discovery and development. This guide provides a comparative analysis of the synthesis of this compound against other alternatives, supported by experimental data, detailed protocols, and visualizations of its role in modulating key biological pathways.
Yield and Efficiency: A Comparative Analysis
The introduction of a chlorine atom at the 5-position of the benzofuran-2-carboxylic acid scaffold can significantly influence the efficiency of its synthesis. The electron-withdrawing nature of the chlorine atom can affect the reactivity of the aromatic ring, often leading to cleaner reactions and higher yields. Two common methods for the synthesis of benzofuran-2-carboxylic acids are the Perkin rearrangement and palladium-catalyzed coupling reactions.
Perkin Rearrangement
Palladium-Catalyzed Synthesis
Palladium-catalyzed reactions, such as the Sonogashira coupling, offer a versatile and efficient route to substituted benzofurans. One study reports the synthesis of ethyl 5-chlorobenzofuran-2-carboxylate with a high yield of 84.8%. In a comparative context, the synthesis of ethyl 5-bromobenzofuran-2-carboxylate has been reported with yields of 59.7% and 93% under different conditions, while ethyl 5,7-dichlorobenzofuran-2-carboxylate was obtained in an 85% yield.[2] Furthermore, a palladium-catalyzed C-H arylation protocol has been used to prepare a 5-chloro-substituted benzofuran derivative in a respectable yield of 83%.[3]
The following table summarizes the reported yields for the synthesis of various substituted benzofuran-2-carboxylic acid esters, providing a glimpse into the comparative efficiency.
| Compound | Synthetic Method | Yield (%) | Reference |
| Ethyl 5-chlorobenzofuran-2-carboxylate | Cesium carbonate mediated cyclization | 84.8% | Not explicitly cited |
| Ethyl 5-bromobenzofuran-2-carboxylate | Cesium carbonate mediated cyclization | 59.7% | [4] |
| Ethyl 5-bromobenzofuran-2-carboxylate | Sulfuric acid catalyzed esterification | 93% | [4] |
| Ethyl 5,7-dichlorobenzofuran-2-carboxylate | Potassium carbonate mediated cyclization | 85% | [2] |
| 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid | Microwave-assisted Perkin rearrangement | 99% | [1] |
| 5-chloro-substituted benzofuran-2-carboxamide derivative | Palladium-catalyzed C-H arylation | 83% | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility in research. Below are protocols for two key synthetic methods discussed.
Microwave-Assisted Perkin Rearrangement of a 3-Bromocoumarin
This protocol is adapted from a method reported for the efficient synthesis of benzofuran-2-carboxylic acids.[1][5]
Materials:
-
3-Bromocoumarin derivative
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Microwave reactor
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Dissolve the 3-bromocoumarin derivative in ethanol in a microwave-safe vessel.
-
Add an aqueous solution of sodium hydroxide.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 300W for 5 minutes, maintaining a temperature of approximately 79°C.
-
After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid product.
-
Collect the product by filtration and purify as necessary.
Palladium-Catalyzed Sonogashira Coupling for Benzofuran Synthesis
This generalized protocol outlines the key steps in a Sonogashira coupling reaction to form a C-C bond on a benzofuran precursor.
Materials:
-
Aryl halide (e.g., o-iodophenol)
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dried reaction flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the aryl halide.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, work up the reaction by quenching with an aqueous solution, extracting with an organic solvent, and drying the organic layer.
-
Purify the crude product by column chromatography.
Biological Significance: Targeting Key Signaling Pathways
Derivatives of this compound and related benzofurans have shown significant activity as inhibitors of several key signaling pathways implicated in diseases such as cancer and autoimmune disorders. The ability to efficiently synthesize these core structures is therefore of high importance.
Inhibition of NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation and cell survival. Its aberrant activation is a hallmark of many cancers and inflammatory diseases. Benzofuran derivatives have been identified as potent inhibitors of this pathway.
References
- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. ETHYL(5-BROMOBENZOFURAN)-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
Comparative Analysis of the Anti-inflammatory Potential of 5-Chlorobenzofuran-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-inflammatory agents with improved efficacy and safety profiles has led to the exploration of various heterocyclic scaffolds. Among these, the benzofuran nucleus has emerged as a privileged structure, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the anti-inflammatory potential of a specific class of these compounds: 5-Chlorobenzofuran-2-carboxylic acid derivatives. While direct comparative studies on a series of these specific derivatives are limited in publicly available literature, this guide synthesizes existing data on related benzofuran compounds to provide insights into their potential anti-inflammatory properties and the methodologies used for their evaluation.
In Vitro Anti-inflammatory Activity
Furthermore, the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs). The inhibitory activity of novel compounds is typically determined using in vitro COX-1 and COX-2 enzyme inhibition assays, with celecoxib often used as a reference drug.
The pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), play crucial roles in the inflammatory cascade. The ability of this compound derivatives to suppress the production of these cytokines in cell-based assays, such as LPS-stimulated RAW 264.7 macrophages, would be a strong indicator of their anti-inflammatory potential.
Table 1: Illustrative In Vitro Anti-inflammatory Activity of Benzofuran Derivatives (Hypothetical Data for this compound Derivatives)
| Compound Derivative | Modification | NO Production IC50 (µM) in RAW 264.7 cells | COX-2 Inhibition IC50 (µM) | TNF-α Inhibition (% at 10 µM) | IL-6 Inhibition (% at 10 µM) |
| 5-CBC-COOH | Parent Acid | >100 | >100 | <10% | <10% |
| 5-CBC-Ester-1 | Ethyl Ester | 25.5 | 15.2 | 45% | 38% |
| 5-CBC-Ester-2 | Isopropyl Ester | 21.8 | 12.7 | 52% | 45% |
| 5-CBC-Amide-1 | N-phenyl | 18.3 | 8.5 | 65% | 58% |
| 5-CBC-Amide-2 | N-(4-chlorophenyl) | 15.1 | 6.2 | 72% | 65% |
| 5-CBC-Hydrazide-1 | Unsubstituted | 30.2 | 20.1 | 35% | 28% |
| Celecoxib | Reference Drug | 15.0 | 0.05 | 85% | 80% |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as comprehensive comparative data for this specific series of compounds was not available in the reviewed literature. It is intended to demonstrate how such data would be presented.
In Vivo Anti-inflammatory Activity
The in vivo anti-inflammatory efficacy of novel compounds is a critical step in their preclinical evaluation. The carrageenan-induced paw edema model in rats is a widely used and well-established assay to assess the acute anti-inflammatory activity of new chemical entities. In this model, the reduction in paw volume after administration of the test compound, compared to a control group, is a measure of its anti-inflammatory effect. Diclofenac sodium is commonly used as a standard drug in this assay.
Table 2: Illustrative In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema (Hypothetical Data)
| Compound Derivative | Dose (mg/kg) | Inhibition of Paw Edema (%) after 3h |
| 5-CBC-Amide-2 | 20 | 55.8 |
| Diclofenac Sodium | 10 | 65.2 |
Note: This data is hypothetical and for illustrative purposes. It demonstrates the format for presenting in vivo anti-inflammatory data.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and comparison of scientific findings. Below are representative methodologies for key in vitro and in vivo anti-inflammatory assays.
In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Cells
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
A commercially available COX inhibitor screening assay kit is typically used for this purpose.
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are prepared according to the manufacturer's instructions.
-
Compound Incubation: The test compounds at various concentrations are incubated with the respective COX enzymes in the presence of arachidonic acid as the substrate.
-
Prostaglandin Measurement: The amount of prostaglandin H2 (PGH2) produced is determined, often through a colorimetric or fluorometric method.
-
Data Analysis: The percentage of COX inhibition is calculated, and IC50 values are determined for both COX-1 and COX-2 to assess the compound's potency and selectivity.
In Vivo Carrageenan-Induced Paw Edema Assay
-
Animal Model: Wistar rats are used for this study.
-
Compound Administration: The test compounds or a vehicle control are administered orally or intraperitoneally. A standard drug like diclofenac sodium is used as a positive control.
-
Induction of Edema: After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of benzofuran derivatives are often mediated through the modulation of key signaling pathways involved in inflammation.
Unveiling the Anti-Cancer Potential: A Comparative Guide to 5-Chlorobenzofuran-2-carboxylic Acid-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of 5-Chlorobenzofuran-2-carboxylic acid-based compounds, offering a comparative perspective against other established anti-cancer agents. The following sections detail the anti-proliferative performance of these compounds, supported by experimental data, and provide in-depth protocols for key validation assays.
Data Presentation: Comparative Anti-proliferative Activity
The anti-cancer efficacy of this compound derivatives has been primarily evaluated through their ability to inhibit the proliferation of cancer cell lines, with the human breast adenocarcinoma cell line MCF-7 being a common model. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment, and the data below summarizes the performance of several derivatives in comparison to well-known anti-cancer drugs.[1]
| Compound/Drug | Target/Class | IC50 (µM) vs. MCF-7 Cells | Reference |
| 5-Chlorobenzofuran-2-carboxamide Derivative 15 | Apoptosis Inducer | 1.136 | Youssif et al., 2019[1] |
| 5-Chlorobenzofuran-2-carboxamide Derivative 8 | Apoptosis Inducer | 2.415 | Youssif et al., 2019[1] |
| 5-Chlorobenzofuran-2-carboxamide Derivative 21 | Apoptosis Inducer | 1.872 | Youssif et al., 2019[1] |
| 5-Chlorobenzofuran-2-carboxamide Derivative 22 | Apoptosis Inducer | 2.033 | Youssif et al., 2019[1] |
| Doxorubicin | Topoisomerase II Inhibitor | ~0.4 - 8.3 | Various Sources[1] |
| Etoposide | Topoisomerase II Inhibitor | 5.5 | (Fig. 1)[2] |
| Staurosporine | Protein Kinase Inhibitor (Apoptosis Inducer) | ~0.5 - 8.81 | Various Sources[3][4] |
| Parthenolide | NF-κB Inhibitor | 9.54 ± 0.82 | [5] |
| BAY 11-7082 | NF-κB Inhibitor | ~10 (in tumor cells) | [6] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology.
Mechanism of Action: Induction of Apoptosis and NF-κB Inhibition
Research indicates that this compound derivatives exert their anti-cancer effects primarily through the induction of apoptosis (programmed cell death).[1][7] This is a desirable mechanism for cancer therapeutics as it minimizes the inflammatory response associated with other forms of cell death.[1] The apoptotic cascade is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) signaling pathways.[1]
Key molecular events triggered by these compounds include the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3.[1] Furthermore, they modulate the Bcl-2 family of proteins, leading to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[1]
Additionally, some benzofuran derivatives have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is crucial for cancer cell survival and proliferation.
Mandatory Visualizations
Signaling Pathways
Caption: Proposed mechanism of apoptosis induction by this compound derivatives.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Experimental Workflow
Caption: General workflow for in vitro validation of the mechanism of action.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the compounds on cancer cells and calculate the IC50 value.
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting intracellular purple formazan crystals are solubilized and quantified by spectrophotometry.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives, vehicle control, and positive control (e.g., doxorubicin) for 48-72 hours.[1]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[1]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Objective: To quantify the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Principle: This is a luminescent assay that utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. Cleavage of this substrate by active caspase-3/7 releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the caspase activity.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compounds as described for the MTT assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.
-
Incubation: Incubate the plate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.
NF-κB Activity Assay (Luciferase Reporter Assay)
Objective: To measure the inhibitory effect of the compounds on NF-κB transcriptional activity.
Principle: This assay uses a cell line that has been stably transfected with a luciferase reporter gene under the control of an NF-κB response element. When NF-κB is activated, it binds to this response element and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the NF-κB activity.
Procedure:
-
Cell Seeding and Transfection (if not using a stable cell line): Seed cells and transfect with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment and Stimulation: Pre-treat the cells with the test compounds for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the firefly luciferase activity using a luminometer. If a control plasmid was used, subsequently add the Renilla luciferase substrate and measure its activity.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) and then to the stimulated control to determine the percentage of NF-κB inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteomic Footprinting of Drug-Treated Cancer Cells as a Measure of Cellular Vaccine Efficacy for the Prevention of Cancer Recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules | MDPI [mdpi.com]
- 5. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
benchmarking different synthesis routes for 5-Chlorobenzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes for 5-Chlorobenzofuran-2-carboxylic acid, a key intermediate in the development of various pharmaceuticals. The routes are evaluated based on yield, reaction conditions, and starting materials to assist researchers in selecting the most suitable method for their applications.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: From 5-Chlorosalicylaldehyde | Route 2: Perkin Rearrangement of 6-Chloro-3-bromocoumarin |
| Starting Materials | 5-Chlorosalicylaldehyde, Ethyl bromoacetate | 6-Chlorocoumarin |
| Key Intermediates | Ethyl 5-chlorobenzofuran-2-carboxylate | 6-Chloro-3-bromocoumarin |
| Overall Yield (Estimated) | ~75-80% | ~80-90% (Microwave-assisted) |
| Reaction Conditions | Multistep, moderate temperatures, conventional heating | Multistep, requires bromination, can be expedited with microwave irradiation |
| Key Advantages | Readily available starting materials, well-established procedures. | Potentially higher overall yield, rapid reaction times with microwave assistance. |
| Key Disadvantages | Two distinct synthetic steps (esterification and hydrolysis). | Requires synthesis of the coumarin precursor, bromination step can be hazardous. |
Route 1: Synthesis from 5-Chlorosalicylaldehyde
This well-established, two-step route begins with the reaction of 5-chlorosalicylaldehyde and ethyl bromoacetate to form the corresponding ethyl ester, which is then hydrolyzed to yield the final carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate
-
To a solution of 5-chlorosalicylaldehyde (10 mmol) and ethyl bromoacetate (13 mmol) in a 1:1 mixture of acetonitrile and N,N-dimethylformamide (40 mL), add cesium carbonate (20 mmol).
-
Reflux the reaction mixture for 48 hours.
-
After cooling, filter the solid and concentrate the filtrate.
-
Dilute the residue with ethyl acetate and wash successively with water and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and recrystallize the crude product from ethanol to obtain ethyl 5-chlorobenzofuran-2-carboxylate. A reported yield for this step is 84.8%.[1]
Step 2: Hydrolysis to this compound
-
Dissolve ethyl 5-chlorobenzofuran-2-carboxylate in a suitable solvent such as ethanol.
-
Add an aqueous solution of a base, for example, 1N sodium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitoring by TLC).
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to yield this compound.
Route 2: Perkin Rearrangement of 6-Chloro-3-bromocoumarin
This route involves the synthesis of a 6-chloro-3-bromocoumarin intermediate, which then undergoes a Perkin rearrangement to form the desired benzofuran-2-carboxylic acid. This method can be significantly accelerated using microwave irradiation.[2]
Experimental Protocol
Step 1: Synthesis of 6-Chlorocoumarin (Illustrative)
-
The synthesis of the 6-chlorocoumarin precursor can be achieved through various established methods for coumarin synthesis, such as the Pechmann condensation or the Perkin reaction, starting from 4-chlorophenol or 5-chloro-2-hydroxybenzaldehyde, respectively.
Step 2: Bromination of 6-Chlorocoumarin to 6-Chloro-3-bromocoumarin
-
In a microwave reactor vessel, combine 6-chlorocoumarin and N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile.
-
Irradiate the mixture with microwaves at a power of 250W for 5 minutes, maintaining a temperature of 80°C.[2]
-
After cooling, the reaction mixture can be purified by chromatography to isolate 6-chloro-3-bromocoumarin.
Step 3: Microwave-Assisted Perkin Rearrangement
-
In a microwave reactor vessel, dissolve 6-chloro-3-bromocoumarin in ethanol and add an aqueous solution of sodium hydroxide.
-
Irradiate the mixture with microwaves at a power of 300W for 5 minutes, maintaining a temperature of approximately 79°C.[2]
-
After cooling, acidify the reaction mixture to precipitate this compound.
-
Collect the solid by filtration, wash with water, and dry. For analogous reactions, yields of up to 99% have been reported for this step.[2]
Experimental Workflows
Caption: Comparative workflow of the two main synthesis routes for this compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression from starting materials to the final product for each synthetic pathway.
Caption: Logical flow diagram of the two synthetic routes.
References
Comparative Efficacy of Cannabinoid Receptor 1 (CB1) Allosteric Modulators: A Guide for Researchers
A comprehensive comparison of the efficacy of 5-chlorobenzofuran-2-carboxamides with other prominent CB1 receptor allosteric modulators remains challenging due to the limited availability of direct comparative data in peer-reviewed literature. While the development of 5-chlorobenzofuran-2-carboxamides as CB1 allosteric modulators has been alluded to in studies focusing on their subsequent discovery as potential anticancer agents, the primary research detailing their specific binding affinities, cooperativity, and functional effects on the CB1 receptor is not readily accessible. This guide, therefore, provides a detailed comparison of well-characterized classes of CB1 allosteric modulators, namely indole-2-carboxamides and diarylureas, to serve as a benchmark for future studies.[1][2]
The modulation of the cannabinoid receptor 1 (CB1), a key component of the endocannabinoid system, presents a promising therapeutic avenue for a variety of pathological conditions. Allosteric modulators, which bind to a site topographically distinct from the orthosteric ligand binding site, offer a nuanced approach to receptor modulation, potentially providing greater specificity and a wider therapeutic window compared to traditional agonists and antagonists.[1][3][4]
Prominent Classes of CB1 Allosteric Modulators
Two of the most extensively studied classes of synthetic CB1 allosteric modulators are the indole-2-carboxamides, exemplified by ORG27569, and the diarylureas, represented by PSNCBAM-1. These compounds have been pivotal in elucidating the complex nature of CB1 receptor allosterism.
Data Presentation: A Comparative Overview
The following table summarizes the key in vitro pharmacological parameters for representative compounds from the indole-2-carboxamide and diarylurea classes of CB1 allosteric modulators. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.
| Class | Compound | Orthosteric Ligand | Assay Type | Key Findings | Reference |
| Indole-2-carboxamide | ORG27569 | [3H]CP55,940 | Radioligand Binding | Positive cooperativity (enhances agonist binding) | [4] |
| CP55,940 | [35S]GTPγS Binding | Negative modulation (inhibits agonist-stimulated G-protein activation) | [4] | ||
| ICAM-b | [3H]CP55,940 | Radioligand Binding | Strong positive cooperativity | [5][6] | |
| CP55,940 | [35S]GTPγS Binding | Negative modulation | [5][6] | ||
| Diarylurea | PSNCBAM-1 | [3H]CP55,940 | Radioligand Binding | Positive cooperativity | [7] |
| CP55,940 | Calcium Mobilization | Negative modulation (IC50 = 32.5 nM) | [7][8] | ||
| RTICBM-74 | [3H]CP55,940 | Radioligand Binding | Positive cooperativity | ||
| CP55,940 | Calcium Mobilization | Negative modulation, improved metabolic stability vs. PSNCBAM-1 |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of the key assays used to characterize CB1 allosteric modulators.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a ligand to its receptor and for assessing the cooperativity between an allosteric modulator and an orthosteric ligand.
-
Objective: To measure the binding of a radiolabeled orthosteric ligand (e.g., [3H]CP55,940) to the CB1 receptor in the presence and absence of an allosteric modulator.
-
General Procedure:
-
Membrane preparations from cells expressing the CB1 receptor are incubated with a fixed concentration of the radiolabeled orthosteric ligand.
-
Increasing concentrations of the unlabeled allosteric modulator are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
-
Data Analysis: The data are analyzed using non-linear regression to determine the effect of the allosteric modulator on the affinity (Kd) and/or the maximum number of binding sites (Bmax) of the orthosteric ligand. An increase in Bmax or a decrease in Kd in the presence of the modulator indicates positive cooperativity.
[35S]GTPγS Binding Assays
This functional assay measures the activation of G-proteins coupled to the CB1 receptor, providing insights into the efficacy of a ligand.
-
Objective: To quantify the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by an orthosteric agonist in the presence of an allosteric modulator.
-
General Procedure:
-
CB1 receptor-expressing cell membranes are incubated with an orthosteric agonist (e.g., CP55,940) and varying concentrations of the allosteric modulator.
-
[35S]GTPγS is added to the mixture.
-
The reaction is incubated to allow for G-protein activation and [35S]GTPγS binding.
-
The reaction is terminated, and the bound [35S]GTPγS is separated from the free form.
-
The amount of bound radioactivity is measured.
-
-
Data Analysis: The data are analyzed to determine the effect of the allosteric modulator on the potency (EC50) and/or efficacy (Emax) of the orthosteric agonist. A decrease in Emax indicates negative allosteric modulation of agonist function.
cAMP Accumulation Assays
This assay measures the downstream signaling consequence of CB1 receptor activation, which is typically the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Objective: To measure the effect of an allosteric modulator on the ability of an orthosteric agonist to inhibit forskolin-stimulated cAMP production.
-
General Procedure:
-
Whole cells expressing the CB1 receptor are pre-treated with the allosteric modulator.
-
The cells are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of the orthosteric agonist.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive immunoassay (e.g., HTRF or ELISA).
-
-
Data Analysis: The results show the extent to which the allosteric modulator alters the agonist's ability to inhibit cAMP accumulation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the CB1 receptor signaling pathway and a typical experimental workflow for evaluating allosteric modulators.
Caption: CB1 Receptor Signaling Pathway.
Caption: Experimental Workflow for CB1 Allosteric Modulator Evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Allosteric modulators targeting cannabinoid cb1 and cb2 receptors: implications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Diarylureas as Allosteric Modulators of the Cannabinoid CB1 Receptor: Structure–Activity Relationship Studies on 1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
evaluation of 5-Chlorobenzofuran-2-carboxylic acid derivatives against drug-resistant cancer cell lines
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents that can circumvent drug resistance is a paramount challenge. This guide provides a detailed comparison of 5-chlorobenzofuran-2-carboxamide derivatives, a promising class of compounds, evaluating their performance against cancer cell lines and discussing their potential in the context of drug resistance.
While direct comparative studies on a wide array of drug-resistant cancer cell lines for 5-chlorobenzofuran-2-carboxylic acid and its amide derivatives are limited in the currently available literature, extensive research on the potent anticancer effects of the 5-chlorobenzofuran-2-carboxamide scaffold against drug-sensitive lines provides a strong foundation for their further investigation. These derivatives have demonstrated significant antiproliferative activity, in some cases comparable to established chemotherapeutic agents, primarily by inducing programmed cell death, or apoptosis.
Quantitative Performance Analysis
The in vitro efficacy of several 5-chlorobenzofuran-2-carboxamide derivatives has been notably evaluated against the human breast adenocarcinoma cell line, MCF-7. The half-maximal inhibitory concentration (IC50), a key measure of potency, reveals their significant cytotoxic potential. The following table summarizes the performance of selected derivatives in comparison to doxorubicin, a standard chemotherapy drug.
| Compound/Drug | Target/Class | IC50 (µM) vs. MCF-7 Cells | Reference |
| Derivative 15 | Apoptosis Inducer | 1.136 | Youssif et al., 2019[1][2] |
| Derivative 21 | Apoptosis Inducer | 1.872 | Youssif et al., 2019[3] |
| Derivative 22 | Apoptosis Inducer | 2.033 | Youssif et al., 2019[3] |
| Derivative 8 | Apoptosis Inducer | 2.415 | Youssif et al., 2019[3] |
| Doxorubicin | Topoisomerase II Inhibitor | ~0.4 - 8.3 | Various Sources[3] |
Note: IC50 values for doxorubicin can vary between studies due to different experimental conditions.
The data indicates that Derivative 15 exhibits potency comparable to doxorubicin, a cornerstone of many chemotherapy regimens.[1][2] This highlights the potential of the 5-chlorobenzofuran-2-carboxamide scaffold in developing effective anticancer agents.
Mechanism of Action: A Dual-Pronged Apoptotic Assault
The primary mechanism through which 5-chlorobenzofuran-2-carboxamide derivatives exert their anticancer effects is the induction of apoptosis.[1][3] This is a highly regulated process of cell suicide that is essential for tissue homeostasis and the elimination of damaged or malignant cells. A key advantage of apoptosis-inducing agents is that they can often bypass the resistance mechanisms that cancer cells develop against drugs that cause damage through other means.
Studies have shown that these compounds activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][3]
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane receptors, leading to the activation of caspase-8.
-
Intrinsic Pathway: This pathway is triggered by intracellular stress and involves the modulation of the Bcl-2 family of proteins.[3] Active 5-chlorobenzofuran-2-carboxamide derivatives have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[1][3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of caspase-9.
Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]
Overcoming Drug Resistance: A Potential Advantage
Cancer cells can develop resistance to chemotherapy through various mechanisms, including increased drug efflux (pumping drugs out of the cell), alterations in the drug target, and evasion of apoptosis. The apoptosis-inducing mechanism of 5-chlorobenzofuran-2-carboxamide derivatives may offer a way to circumvent some of these resistance mechanisms. By directly activating the cell's suicide machinery, these compounds may be effective even in cells that have developed resistance to drugs that rely on different mechanisms of action. However, further studies are crucial to determine their efficacy against cell lines with well-characterized resistance profiles, such as those overexpressing drug efflux pumps like P-glycoprotein.
Experimental Protocols
The evaluation of these compounds relies on a series of well-established in vitro assays. The following are representative protocols for the key experiments.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of the compounds and calculate their IC50 values.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[3]
-
Compound Treatment: Treat the cells with various concentrations of the 5-chlorobenzofuran-2-carboxamide derivatives or control compounds for 48-72 hours.[3]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent like DMSO to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting viability against the logarithm of the compound concentration.[3]
Caspase Activity Assay
Objective: To quantify the activity of key apoptotic caspases (e.g., caspase-3, -8, -9).
Principle: This assay uses a specific peptide substrate for the caspase of interest, which is conjugated to a colorimetric or fluorometric reporter. When the caspase is active, it cleaves the substrate, releasing the reporter which can then be quantified.
Procedure:
-
Cell Treatment: Treat cells with the test compounds to induce apoptosis.
-
Cell Lysis: Lyse the cells to release their contents, including active caspases.
-
Substrate Addition: Add the specific caspase substrate to the cell lysate.
-
Incubation: Incubate the mixture to allow for cleavage of the substrate.
-
Detection: Measure the resulting colorimetric or fluorescent signal using a plate reader.
-
Data Analysis: Quantify the caspase activity based on the signal intensity, comparing treated samples to untreated controls.
Conclusion
5-Chlorobenzofuran-2-carboxamide derivatives represent a promising class of anticancer compounds with potent pro-apoptotic activity. Their ability to induce programmed cell death through both intrinsic and extrinsic pathways makes them attractive candidates for further development, particularly in the context of overcoming drug resistance. While the current body of literature primarily focuses on their effects on drug-sensitive cancer cell lines, the compelling potency and mechanism of action warrant comprehensive studies to evaluate their efficacy against a panel of drug-resistant models. Such investigations will be critical in fully defining their therapeutic potential in oncology.
References
Safety Operating Guide
Proper Disposal of 5-Chlorobenzofuran-2-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat 5-Chlorobenzofuran-2-carboxylic acid as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste. Adherence to proper disposal protocols is critical for laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that you are working in a well-ventilated area, preferably a chemical fume hood.
Personal Protective Equipment (PPE) Summary:
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield. | Protects against splashes and dust.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact and irritation.[1][2] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes exposed skin.[1] |
| Respiratory Protection | NIOSH-approved respirator. | Required in case of dust formation to prevent inhalation.[1] |
Step-by-Step Disposal Protocol
The standard and required method for the disposal of this compound is through an approved hazardous waste disposal facility.[2][3]
-
Waste Collection:
-
Collect all waste containing this compound, whether in solid form or in solution, in a designated and clearly labeled hazardous waste container.
-
The container must be chemically compatible, in good condition, and equipped with a secure lid.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS Number (10242-10-1), the approximate concentration, and the quantity of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area.
-
Keep it away from incompatible materials, such as strong oxidizing agents.[3]
-
Follow all institutional guidelines for the storage of hazardous waste.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not attempt to treat or dispose of the chemical waste through conventional means.
-
Emergency Spill Procedures
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert:
-
Control and Contain:
-
Wearing appropriate PPE, prevent the spillage from entering drains or water courses.[1]
-
-
Clean-up:
-
For dry spills: Use dry clean-up procedures to avoid generating dust.[1] Carefully sweep or vacuum the material and place it into a clean, dry, sealable, and labeled container for disposal.[1][2]
-
For wet spills: Absorb the spill with an inert material (e.g., sand or earth) and place it in a labeled container for disposal.
-
Wash the spill area thoroughly with large amounts of water.[1]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 5-Chlorobenzofuran-2-carboxylic acid
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Chlorobenzofuran-2-carboxylic acid (CAS No. 10242-10-1). Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed information.
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Inhalation) | центр | Warning | H302: Harmful if swallowed.[1] H332: Harmful if inhaled.[1] |
| Skin Irritation | центр | Warning | H315: Causes skin irritation.[1][2] |
| Eye Irritation | центр | Warning | H319: Causes serious eye irritation.[1][2] |
| Respiratory Irritation | центр | Warning | H335: May cause respiratory irritation.[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following equipment must be used for all procedures involving this compound.
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye & Face Protection | Chemical safety goggles and face shield | Goggles must be worn at all times.[3] A face shield is required when there is a significant risk of splashing or dust generation.[4][5] |
| Skin & Body Protection | Chemical-resistant gloves and lab coat | Nitrile or butyl rubber gloves are recommended.[5] Inspect gloves before each use and replace them immediately if contaminated.[4][6] A fully buttoned lab coat is required.[6] |
| Respiratory Protection | Chemical fume hood or NIOSH-approved respirator | All handling of the solid compound must occur in a certified chemical fume hood to prevent inhalation of dust.[4][6] If a fume hood is unavailable or insufficient, a NIOSH-approved respirator is required.[5][6] |
Operational and Disposal Plans
A strict, step-by-step operational protocol is crucial for minimizing exposure and ensuring safe handling from acquisition to disposal.
Caption: Workflow for handling this compound.
a. Preparation and Engineering Controls:
-
Designated Area: All manipulations of the solid compound must occur within a designated area, preferably a certified chemical fume hood.[6]
-
Ventilation Check: Ensure the chemical fume hood is calibrated and functioning correctly before beginning any work.[4]
-
Emergency Readiness: Confirm that an eyewash station, safety shower, and spill kit are unobstructed and readily accessible.
b. Handling the Compound:
-
Weighing and Transfer: Use a spatula to transfer the solid. Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.[6][7]
-
Making Solutions: When dissolving, add the solid this compound to the solvent slowly to prevent splashing.[6]
-
General Hygiene: Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[6][7] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
c. Post-Handling Procedures:
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.[4]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[6]
Proper disposal is a critical and regulated component of the chemical lifecycle.
-
Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[6]
-
Chemical Waste: Unused or waste this compound is considered hazardous waste. It should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[2]
-
Disposal Method: The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4] Do not empty into drains. [4][8]
Emergency Procedures
Immediate and appropriate action is vital in the event of accidental exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air immediately.[2][9] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[2][9] Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing.[9] Wash the affected area with plenty of soap and water for at least 15 minutes.[2] Get medical advice if skin irritation occurs or persists.[2] |
| Eye Contact | Rinse cautiously and thoroughly with water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Rinse mouth with water.[2][9] Do not induce vomiting.[9] Never give anything by mouth to an unconscious person.[9] Call a physician or Poison Control Center immediately.[9] |
| Accidental Spill | Evacuate personnel to safe areas.[9] Avoid breathing dust and ensure adequate ventilation.[7][9] Wearing full PPE, use dry clean-up procedures (sweep or vacuum) and place spilled material in a clean, dry, sealed, and labeled container for disposal.[7] |
References
- 1. 2023鿏¡èªç¶å ¬å | Virtual tour generated by Panotour [gdnapark.gov.taipei]
- 2. fishersci.com [fishersci.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. leelinework.com [leelinework.com]
- 6. benchchem.com [benchchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. download.basf.com [download.basf.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
